FD1024
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H20F2N4O2S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[4-(4-aminocyclohexyl)oxy-3-pyridinyl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C21H20F2N4O2S/c22-14-2-1-3-15(23)19(14)21-27-17(11-30-21)20(28)26-16-10-25-9-8-18(16)29-13-6-4-12(24)5-7-13/h1-3,8-13H,4-7,24H2,(H,26,28) |
InChI Key |
SYEYZQUZNVVCNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)OC2=C(C=NC=C2)NC(=O)C3=CSC(=N3)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the FastDigest Restriction Enzyme FD1024 BstXI
This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the Thermo Scientific™ FastDigest™ BstXI restriction enzyme (Catalog #FD1024).
Recognition Sequence and Cleavage
The FastDigest BstXI enzyme recognizes the palindromic sequence CCANNNNN/NTGG and generates fragments with 3'-overhanging ends.[1][2] The cleavage site is indicated as follows:
5'...C C A N N N N N ↓ N T G G...3' 3'...G G T N ↑ N N N N N A C C...5'
Here, "N" represents any nucleotide. The enzyme cuts after the fifth "N" on the top strand and before the fifth "N" on the bottom strand, creating a 3' overhang of four undefined nucleotides.[1]
Quantitative Data Summary
The following tables summarize the key quantitative characteristics and performance data for FastDigest BstXI.
Table 1: General Properties and Reaction Conditions
| Property | Value / Condition |
| Catalog Number | This compound[3][4] |
| Recognition Site | CCANNNNN^NTGG[3][5][6] |
| Optimal Temperature | 37°C[3][5][7][8] |
| Incubation Time | 5-15 minutes[3][5] |
| Heat Inactivation | 80°C for 5 minutes[6][7] |
| Universal Buffer | 100% activity in FastDigest and FastDigest Green buffers[5] |
| Isoschizomers | No known isoschizomers[1] |
| Storage Buffer | 10 mM Tris-HCl (pH 7.4 @ 25°C), 300 mM NaCl, 1 mM DTT, 0.1 mM EDTA, 500 µg/ml Recombinant Albumin, 50% Glycerol[2] |
| Unit Definition | One unit digests 1 µg of λ (lambda) DNA in 1 hour at 37°C in a 50 µl reaction volume.[2] For FastDigest, 1 µL is sufficient to digest up to 1 µg of lambda DNA in 5 minutes.[7] |
Table 2: Methylation Sensitivity
| Methylation Type | Sensitivity |
| dam | Not sensitive.[2][7] |
| dcm | Blocked or impaired by overlapping dcm methylation.[2][6][7][8] To avoid this, use of a dam-, dcm- strain like GM2163 is recommended.[7] |
| CpG | Not sensitive.[2][7] |
Table 3: Number of Recognition Sites in Common DNA Substrates
| DNA Substrate | Number of BstXI Sites |
| λ (lambda) | 13[7] |
| ΦX174 | 3[7] |
| pBR322 | 0[7] |
| pUC57 | 0[7] |
| pUC18/19 | 0[7] |
| pTZ19R/U | 0[7] |
| M13mp18/19 | 0[7] |
Experimental Protocols
The following are detailed protocols for the use of FastDigest BstXI. All FastDigest enzymes are 100% active in the universal FastDigest buffer, eliminating the need for sequential digests when performing multiple digests.[5]
3.1. Standard Single DNA Digestion Protocol
This protocol is suitable for the digestion of plasmid DNA, PCR products, or genomic DNA.
Materials:
-
DNA sample
-
FastDigest BstXI (#this compound)
-
10X FastDigest Buffer or 10X FastDigest Green Buffer
-
Nuclease-free water
Procedure:
-
Set up the reaction mixture on ice. For a 20 µL total reaction volume, add the components in the following order:
-
Nuclease-free water: 15 µL
-
10X FastDigest Buffer: 2 µL
-
DNA (up to 1 µg): 2 µL
-
FastDigest BstXI: 1 µL
-
-
Mix the components gently by pipetting up and down, then centrifuge briefly to collect the contents at the bottom of the tube.[7]
-
Incubate the reaction at 37°C in a heat block or water bath for 5-15 minutes.[7]
-
(Optional) Inactivate the enzyme by incubating at 80°C for 5 minutes.[7]
-
The digested DNA is ready for downstream applications. If using FastDigest Green Buffer, the reaction can be loaded directly onto an agarose gel for analysis.[7]
3.2. Double Digestion Protocol
For a double digest, simply add 1 µL of each FastDigest enzyme to the reaction mixture. The total volume of enzymes should not exceed 1/10th of the total reaction volume.[7] The rest of the protocol remains the same as the single digest.
3.3. Downstream Applications
DNA modifying enzymes such as T4 DNA Ligase, Klenow Fragment, and alkaline phosphatases are 100% active in the FastDigest Buffer.[5] This allows for subsequent enzymatic steps to be performed directly in the same reaction mixture without buffer exchange or DNA purification. However, it is important to note that BstXI fragments can be difficult to ligate with T4 DNA Ligase due to the four undefined nucleotides in the 3'-cohesive ends.[1]
Visualizations
Diagram 1: Experimental Workflow for DNA Digestion
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. neb.com [neb.com]
- 3. FastDigest BstXI 100 μL (100 Reactions) | Buy Online | Thermo Scientific™ [thermofisher.com]
- 4. BstXI (10 U/μL) 500 units | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 5. cacheby.com [cacheby.com]
- 6. FastDigest Restriction Enzyme Selection Tool | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. BstXI [en.best-enzymes.com]
BstXI Restriction Endonuclease: A Technical Guide to Its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
BstXI is a Type IIP restriction endonuclease originally isolated from Bacillus stearothermophilus X.[1][2] Like other enzymes in this class, BstXI recognizes a specific palindromic DNA sequence and catalyzes the cleavage of the phosphodiester backbone within or near this recognition site.[3][4] This technical guide provides a comprehensive overview of the BstXI enzyme, focusing on its mechanism of action, biochemical properties, and relevant experimental protocols. The information is intended to support researchers in molecular biology, drug discovery, and other related fields in the effective application of this enzyme.
Biochemical Properties and Recognition Site
BstXI recognizes the palindromic sequence 5'-CCANNNNN↓NTGG-3' and cleaves the DNA downstream of the recognition sequence, as indicated by the arrow.[1][3] This cleavage results in a 3'-overhang of four bases. The enzyme is known to be a homodimer, a common characteristic of Type IIP restriction enzymes that recognize symmetric DNA sequences.
Methylation Sensitivity
The activity of BstXI can be influenced by the methylation status of its recognition sequence. Specifically, BstXI is sensitive to dcm methylation.[3][5] If the DNA substrate is methylated by the Dcm methylase, the cleavage activity of BstXI may be blocked or impaired.[3][5] However, the enzyme is not sensitive to dam or CpG methylation.[5]
Mechanism of Action
While a crystal structure for BstXI is not publicly available, its mechanism of action can be inferred from the well-characterized mechanisms of other Type II restriction endonucleases. The catalytic process is dependent on the presence of a divalent metal ion, typically Mg²⁺, which acts as a cofactor.
The proposed catalytic mechanism involves the following key steps:
-
DNA Binding and Recognition: The BstXI homodimer binds to the DNA and slides along the duplex until it encounters its specific recognition sequence.
-
Conformational Change: Upon recognition, both the enzyme and the DNA undergo a conformational change, leading to the proper positioning of the catalytic residues and the scissile phosphate in the active site.
-
Catalysis: A magnesium ion in the active site coordinates a water molecule, activating it for nucleophilic attack on the phosphorus atom of the phosphodiester bond. This leads to the hydrolysis of the bond and cleavage of the DNA backbone.
-
Product Release: After cleavage, the enzyme releases the DNA fragments.
The following diagram illustrates the generalized catalytic mechanism for a Type II restriction enzyme like BstXI.
Caption: Generalized catalytic cycle of the BstXI restriction enzyme.
Quantitative Data Summary
The optimal reaction conditions for BstXI can vary slightly depending on the supplier due to differences in buffer composition and enzyme formulation. The following tables summarize the key quantitative data available from various commercial sources.
Table 1: Reaction Conditions
| Parameter | Jena Bioscience[1] | NEB[5] | Sigma-Aldrich[6] |
| Optimal Temperature | 50°C | 37°C | 45°C |
| Heat Inactivation | 65°C for 20 min | 80°C for 20 min | Not specified |
| Recommended Buffer | 1x Universal Buffer | 1x NEBuffer™ r3.1 | 1x SuRE/Cut Buffer H |
Table 2: Buffer Composition (1x)
| Buffer Component | Jena Bioscience (1x UB) | NEB (1x NEBuffer™ r3.1)[5] | Sigma-Aldrich (1x SuRE/Cut Buffer H)[6] |
| Tris-HCl | Proprietary | 50 mM (pH 7.9 @ 25°C) | 50 mM (pH 7.5 @ 37°C) |
| NaCl | Proprietary | 100 mM | 100 mM |
| MgCl₂ | Proprietary | 10 mM | 10 mM |
| DTT | Proprietary | Not specified | 1 mM |
| BSA/Recombinant Albumin | 100 µg/ml BSA | 100 µg/ml Recombinant Albumin | 100 µg/ml BSA |
Experimental Protocols
Standard Restriction Digest Protocol
This protocol is a generalized procedure for the digestion of 1 µg of DNA with BstXI.
Materials:
-
Purified DNA (1 µg)
-
BstXI enzyme
-
10x Reaction Buffer
-
Nuclease-free water
-
Microcentrifuge tubes
-
Pipettes and sterile tips
-
Water bath or heat block
Procedure:
-
Thaw the 10x reaction buffer, DNA, and nuclease-free water on ice. Keep the BstXI enzyme in a freezer until immediately before use, and then place it on ice.
-
Set up the reaction in a sterile microcentrifuge tube on ice in the following order:
Component Volume Final Concentration Nuclease-free water to 50 µl 10x Reaction Buffer 5 µl 1x DNA x µl 1 µg | BstXI (10 U/µl) | 1 µl | 10 units |
-
Gently mix the reaction by pipetting up and down. Do not vortex.
-
Briefly centrifuge the tube to collect the reaction mixture at the bottom.
-
Incubate the reaction at the optimal temperature for the specific BstXI product being used (see Table 1) for 1 hour.
-
To stop the reaction, either add EDTA to a final concentration of 20 mM or heat inactivate the enzyme according to the supplier's recommendation (see Table 1).
-
The digested DNA is now ready for analysis by gel electrophoresis or for use in downstream applications.
The following diagram outlines the general workflow for a restriction digest experiment.
Caption: A typical workflow for a BstXI restriction digest experiment.
Protocol for Determining Enzyme Activity
The activity of BstXI is typically defined as the amount of enzyme required to completely digest 1 µg of a specific substrate DNA (e.g., lambda DNA) in a 50 µl reaction volume in 1 hour under optimal conditions.[1][5]
Materials:
-
Substrate DNA (e.g., Lambda DNA) at 1 µg/µl
-
Serial dilutions of BstXI enzyme
-
10x Reaction Buffer
-
Nuclease-free water
-
Agarose gel electrophoresis system
Procedure:
-
Prepare a series of reaction tubes, each containing 1 µg of substrate DNA and the appropriate 1x reaction buffer in a final volume of 50 µl.
-
Add decreasing amounts of BstXI enzyme (e.g., 1.0, 0.5, 0.25, 0.125, 0.0625 units) to the respective tubes. Include a control tube with no enzyme.
-
Incubate all tubes at the optimal temperature for 1 hour.
-
Stop the reactions and add loading dye.
-
Run the samples on an agarose gel.
-
Visualize the DNA bands. The highest dilution of the enzyme that results in complete digestion of the substrate DNA is used to calculate the enzyme activity in units/µl.
Signaling Pathways
Currently, there is no information available in the scientific literature detailing any direct involvement of the BstXI enzyme in cellular signaling pathways. As a restriction endonuclease from a prokaryotic source, its primary biological function is in a restriction-modification system to protect the bacterium from foreign DNA, such as bacteriophage genomes. Therefore, a signaling pathway diagram involving BstXI cannot be provided.
Conclusion
BstXI is a valuable tool in molecular biology for DNA manipulation and analysis. While specific structural and detailed kinetic data for BstXI are not publicly available, its characterization as a Type IIP restriction enzyme provides a solid framework for understanding its mechanism of action. By adhering to the recommended reaction conditions and experimental protocols, researchers can effectively utilize BstXI for a variety of applications, including cloning, mapping, and RFLP analysis. Further research into the specific structural and catalytic properties of BstXI would provide a more complete understanding of this enzyme.
References
An In-depth Technical Guide to the Restriction Site Specificity of FD1024 (FastDigest BstXI)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the restriction enzyme FD1024, commercially known as FastDigest BstXI. It details the enzyme's recognition site specificity, optimal reaction conditions, and the experimental protocols for its use and characterization. This document is intended to serve as a valuable resource for professionals engaged in molecular biology, genetic engineering, and drug development involving nucleic acid manipulation.
Introduction to Restriction Endonucleases
Restriction endonucleases, or restriction enzymes, are a cornerstone of molecular biology, enabling precise cleavage of DNA at specific recognition sites.[1] These enzymes, naturally occurring in bacteria as a defense mechanism against foreign DNA, have been harnessed as powerful tools for a myriad of applications, including gene cloning, DNA mapping, and genetic screening.[1][2] The specificity of a restriction enzyme for its unique recognition sequence is paramount to its utility and reliability in these experimental contexts.[3]
This compound is a FastDigest restriction enzyme, BstXI, which is part of an advanced line of enzymes designed for rapid DNA digestion.[4] These enzymes are characterized by their high efficiency, completing digestions in as little as 5-15 minutes, and their 100% activity in a universal buffer system, which simplifies experimental design, particularly for double or multiple digestions.[4]
This compound (FastDigest BstXI) Specificity and Characteristics
The defining feature of this compound is its specific recognition and cleavage sequence. The enzyme's properties are summarized in the table below.
| Property | Specification |
| Product Name | FastDigest BstXI |
| Catalog Number | This compound[4][5] |
| Recognition Sequence | 5'-CCANNNNN↓NTGG-3' |
| 3'-GGTN↑NNNNNACC-5'[4] | |
| Cleavage Site | As indicated by ↓ and ↑ |
| Enzyme Type | Type IIs Restriction Endonuclease |
| Methylation Sensitivity | Cleavage is impaired by overlapping dcm methylation. Not affected by Dam or CpG methylation.[4] |
| Supplied Buffers | 10X FastDigest Buffer, 10X FastDigest Green Buffer[4] |
| Storage Temperature | -20°C[4][5] |
Experimental Protocols
This protocol outlines the standard procedure for digesting DNA using this compound (FastDigest BstXI).
Materials:
-
This compound (FastDigest BstXI) enzyme[4]
-
10X FastDigest or 10X FastDigest Green Buffer[4]
-
DNA sample (plasmid, PCR product, or genomic DNA)
-
Nuclease-free water
-
Heat block or water bath
Procedure:
-
Thaw the 10X FastDigest or FastDigest Green Buffer, gently vortex, and spin down.
-
Set up the reaction mixture on ice as follows:
| Component | Volume for 20 µL reaction | Final Concentration |
| Nuclease-free water | to 20 µL | |
| 10X FastDigest or FastDigest Green Buffer | 2 µL | 1X |
| DNA | up to 1 µg | |
| This compound (FastDigest BstXI) | 1 µL |
-
Mix the components gently and spin down the tube.[4]
-
Incubate at 37°C for 5-15 minutes.[4]
-
(Optional) Inactivate the enzyme by heating at 80°C for 5 minutes.[4]
-
The digested DNA is ready for downstream applications. If using the FastDigest Green Buffer, the reaction can be loaded directly onto an agarose gel for electrophoresis.[4]
Figure 1: Standard workflow for DNA digestion using this compound.
The following is a generalized protocol that outlines the key steps involved in experimentally determining the recognition and cleavage site of a putative restriction enzyme like this compound. This process typically involves digesting a variety of DNA substrates with known sequences and analyzing the resulting fragments.
Materials:
-
Purified candidate restriction enzyme (e.g., this compound)
-
A panel of DNA substrates with known sequences (e.g., pUC19, Lambda phage DNA, ΦX174 DNA)[4]
-
Appropriate 10X reaction buffer
-
DNA ladder
-
Agarose gel electrophoresis system
-
DNA sequencing reagents and equipment
-
Bioinformatics software for sequence analysis
Procedure:
-
Initial Digestion Panel:
-
Digest multiple DNA substrates (pUC19, Lambda DNA, etc.) with the enzyme under optimal conditions (e.g., 37°C for 1 hour).
-
Run the digested products on an agarose gel alongside an undigested control and a DNA ladder.
-
The number of fragments generated for each substrate provides an initial estimate of the number of recognition sites.[4]
-
-
Fragment Size Analysis and Mapping:
-
From the gel, estimate the sizes of the restriction fragments.
-
Using bioinformatics tools, perform a virtual digest of the known substrate sequences with all possible recognition sequences of a given length (e.g., 6-8 base pairs).
-
Compare the in-silico digestion patterns with the experimental fragmentation pattern to identify candidate recognition sequences.
-
-
Cleavage Site Determination (Primer Extension Assay):
-
Design a fluorescently labeled oligonucleotide primer that binds upstream of a predicted recognition site on a linear DNA template.
-
Perform a DNA sequencing reaction (Sanger method) using the labeled primer and the template DNA to generate a sequencing ladder.
-
In a separate reaction, digest the template DNA with the restriction enzyme. Then, perform a primer extension reaction using the same labeled primer and a DNA polymerase. The polymerase will extend the primer until it reaches the cleavage site.
-
Run the products of the sequencing reaction and the primer extension reaction side-by-side on a denaturing polyacrylamide gel.
-
The band from the primer extension product will migrate to a position on the gel corresponding to the nucleotide immediately 5' to the cleavage site, allowing for precise identification of the cut position.
-
-
Confirmation and Characterization:
-
Confirm the recognition sequence and cleavage site using additional DNA substrates.
-
Investigate the influence of factors like temperature, buffer composition, and DNA methylation on enzyme activity and specificity (star activity).
-
Figure 2: Workflow for determining restriction site specificity.
Conclusion
This compound (FastDigest BstXI) is a highly efficient and specific restriction endonuclease vital for various molecular biology applications. Its recognition sequence, 5'-CCANNNNN↓NTGG-3', and its compatibility with a universal buffer system make it a convenient tool for rapid and reliable DNA manipulation. The protocols and data presented in this guide offer a comprehensive resource for the effective utilization and understanding of this enzyme's specificity, ensuring precision and reproducibility in experimental workflows.
References
- 1. jackwestin.com [jackwestin.com]
- 2. Restriction enzymes and their use in molecular biology: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution of sequence specificity in a restriction endonuclease by a point mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. FastDigest BstXI 100 μL (100 Reactions) | Buy Online | Thermo Scientific™ [thermofisher.com]
BstXI: A Comprehensive Technical Guide to a Type IIP Restriction Enzyme
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the restriction enzyme BstXI, detailing its classification, enzymatic properties, and application in molecular biology. All quantitative data is presented in clear, structured tables, and key experimental protocols are outlined. Diagrams illustrating the enzymatic workflow and logical relationships are provided to enhance understanding.
Executive Summary
BstXI is a Type IIP restriction endonuclease that recognizes a specific palindromic DNA sequence and catalyzes the cleavage of the phosphodiester backbone.[1][2] Its utility in recombinant DNA technology is significant, though tempered by specific sensitivities and the nature of the DNA ends it generates. This document serves as a core reference for the effective use of BstXI in a laboratory setting.
Classification and Characteristics of BstXI
BstXI is unequivocally classified as a Type IIP restriction enzyme.[1][2] This classification is based on its recognition of a palindromic DNA sequence and cleavage within or immediately adjacent to that recognition site.
2.1 Recognition Site and Cleavage Pattern
BstXI recognizes the sequence 5'-CCANNNNNNTGG-3' and cleaves downstream of the recognition sequence, producing a 3'-overhanging end.[1][3] The precise cleavage site is as follows:
5'-CCA NNNNN↓NTGG-3' 3'-GGT N↑NNNNN ACC-5'[1]
The presence of five undefined nucleotides (N) within the cohesive ends makes the ligation of BstXI-digested fragments challenging with T4 DNA ligase.[3]
2.2 Isoschizomers and Neoschizomers
Currently, BstXI is not known to have any isoschizomers or neoschizomers.[3] Isoschizomers are restriction enzymes that recognize the same DNA sequence and cleave at the same position, while neoschizomers recognize the same sequence but cleave at a different position.
Quantitative Enzymatic Parameters
The optimal activity of BstXI is dependent on several key factors, including buffer composition, temperature, and the methylation status of the substrate DNA. The following tables summarize the critical quantitative data for the effective use of BstXI from various suppliers.
Table 1: Reaction Conditions for Optimal BstXI Activity
| Parameter | Condition | Source |
| Optimal Temperature | 37°C or 50°C | Jena Bioscience[4] |
| Heat Inactivation | 80°C for 5 or 20 minutes | Thermo Fisher Scientific[5], NEB[6] |
| Unit Definition | One unit digests 1 µg of λ DNA in 1 hour at 37°C in a 50 µl reaction | NEB[6] |
Table 2: Buffer Composition and Activity
| Buffer | Relative Activity (%) | Supplier |
| NEBuffer™ r1.1 | <10 | NEB[6] |
| NEBuffer™ r2.1 | 50 | NEB[6] |
| NEBuffer™ r3.1 | 100 | NEB [6] |
| rCutSmart™ Buffer | 25 | NEB[6] |
| FastDigest Buffer | 100 | Thermo Fisher Scientific[5] |
| Universal Buffer (UB) | 100 | Jena Bioscience [4] |
3.1 Methylation Sensitivity
The activity of BstXI is significantly affected by dcm methylation. Cleavage may be impaired or completely blocked if the recognition site overlaps with a dcm methylation site.[5][6] It is not sensitive to dam methylation.[6] To ensure efficient digestion of potentially methylated DNA, it is recommended to use a dam-, dcm- bacterial strain for plasmid propagation.[5]
Experimental Protocols
4.1 Standard DNA Digestion Protocol
This protocol provides a general guideline for the digestion of plasmid DNA with BstXI.
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following components in the specified order:
-
Nuclease-free water to a final volume of 50 µl
-
5 µl of 10x reaction buffer (e.g., NEBuffer™ r3.1 or Universal Buffer)
-
1 µg of substrate DNA
-
1 µl of BstXI (10 units)
-
-
Incubation: Mix the reaction gently by pipetting and incubate at 37°C or 50°C (refer to supplier recommendations) for 1 hour.[4][6] For larger DNA fragments or genomic DNA, incubation time may need to be extended.
-
Reaction Termination: Inactivate the enzyme by heating the reaction at 80°C for 20 minutes.[1][2][6]
-
Analysis: The digested DNA can be analyzed by agarose gel electrophoresis.
4.2 Double Digestion Protocol
When performing a double digest with BstXI and another restriction enzyme, it is crucial to ensure buffer compatibility. If both enzymes are 100% active in the same buffer, they can be added simultaneously. If buffer conditions differ, a sequential digestion is recommended.
Visualized Workflows and Pathways
Diagram 1: BstXI Restriction Digestion Workflow
Caption: A flowchart illustrating the key steps in a standard BstXI restriction digest.
Diagram 2: BstXI Methylation Sensitivity Logic
Caption: Decision diagram for BstXI activity based on dcm methylation status.
Conclusion
BstXI is a valuable Type IIP restriction enzyme for specific applications in molecular cloning and DNA analysis. A thorough understanding of its recognition site, cleavage pattern, optimal reaction conditions, and sensitivity to dcm methylation is paramount for its successful implementation in experimental workflows. The information and protocols provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize BstXI in their research endeavors.
References
An In-depth Technical Guide to the Methylation Sensitivity of FD1024 (BstXI)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the restriction enzyme FD1024 (BstXI) and its sensitivity to various types of DNA methylation, including dam, dcm, and CpG methylation. Understanding these sensitivities is critical for accurate experimental design and data interpretation in molecular biology, epigenetics, and drug development.
Introduction to this compound (BstXI) and DNA Methylation
This compound, commercially known as BstXI, is a Type II restriction endonuclease that recognizes the asymmetric sequence 5'-CCANNNNN↓NTGG-3' and cleaves downstream of the recognition site, as indicated by the arrow.[1] Its utility in molecular cloning and DNA analysis can be significantly impacted by the methylation status of its recognition sequence or the flanking DNA.
DNA methylation, a fundamental epigenetic mechanism, involves the addition of a methyl group to DNA bases, primarily adenine and cytosine. In prokaryotes, Dam and Dcm methyltransferases are prevalent, while in eukaryotes, CpG methylation is a key regulator of gene expression.[2] The activity of restriction enzymes can be blocked, impaired, or unaffected by these methylations, depending on the specific enzyme and the location of the methylated base.
Methylation Sensitivity Profile of this compound (BstXI)
The cleavage activity of BstXI is distinctly affected by different types of methylation. The following sections and tables summarize its sensitivity to dam, dcm, and CpG methylation.
Summary of BstXI Methylation Sensitivity
The following table provides a qualitative summary of BstXI's sensitivity to common types of methylation as reported by commercial suppliers.
| Methylation Type | Recognition Sequence of Methylase | Overlapping Sequence with BstXI | Effect on BstXI Cleavage | Reference |
| dam | GA TC | No direct overlap | Not Sensitive | [1] |
| dcm | CC WGG (W = A or T) | Potential for overlap | Blocked or Impaired by some combinations of overlapping methylation | [1][3][4] |
| CpG | C G | No direct overlap | Not Sensitive (to standard CpG methylation) | [1] |
Sensitivity to Hemimethylation with 5-Methyl-deoxycytosine
A study by Nelson et al. (1993) investigated the effect of extensive cytosine methylation on one strand of a DNA duplex (hemimethylation). In this experimental setup, all cytosine residues on one strand were replaced with 5-methyl-deoxycytosine. The results for BstXI are presented below.
| Substrate | Description | Effect on BstXI Cleavage | Reference |
| Hemimethylated DNA | One strand contains 5-methyl-deoxycytosine at every cytosine position. | Completely Protected from Digestion | [5][6] |
This finding highlights a critical distinction: while BstXI is not sensitive to standard, site-specific CpG methylation, its activity is completely blocked by the dense, non-native methylation pattern of a fully 5-methylcytosine substituted strand.[5][6]
Logical Framework of BstXI Methylation Sensitivity
The decision-making process for predicting BstXI activity based on the methylation status of the substrate DNA can be visualized as follows.
Caption: Logical flow for determining BstXI cleavage activity based on methylation type.
Experimental Protocols
This section outlines a detailed methodology for assessing the methylation sensitivity of a restriction enzyme like BstXI.
Preparation of Methylated DNA Substrate (In Vitro)
This protocol describes the preparation of a dcm-methylated substrate. A similar protocol can be adapted for other methyltransferases (e.g., M.SssI for CpG methylation).
Materials:
-
Unmethylated DNA substrate (e.g., a plasmid or PCR product containing the BstXI recognition site)
-
Dcm methyltransferase
-
S-adenosylmethionine (SAM), the methyl group donor
-
Methyltransferase reaction buffer
-
Nuclease-free water
-
DNA purification kit
Procedure:
-
Set up the methylation reaction in a sterile microcentrifuge tube:
-
1 µg of unmethylated DNA substrate
-
2 µL of 10X Dcm methyltransferase buffer
-
4 units of Dcm methyltransferase
-
1 µL of SAM (e.g., 32 mM)
-
Nuclease-free water to a final volume of 20 µL
-
-
Mix gently by pipetting.
-
Incubate at 37°C for 1 hour.
-
To inactivate the methyltransferase, heat the reaction at 65°C for 20 minutes.
-
Purify the methylated DNA using a suitable DNA purification kit to remove the enzyme, buffer components, and SAM.
-
Elute the purified methylated DNA in nuclease-free water or a suitable buffer.
-
Quantify the concentration of the methylated DNA.
Restriction Digestion Assay
Materials:
-
Purified methylated DNA from section 4.1
-
Unmethylated control DNA (the same substrate as in 4.1)
-
This compound (BstXI) restriction enzyme
-
10X reaction buffer for BstXI
-
Nuclease-free water
-
Agarose gel electrophoresis system
-
DNA loading dye
-
DNA ladder
Procedure:
-
Set up two restriction digest reactions for each substrate (methylated and unmethylated): a digest reaction and a no-enzyme control. For the methylated substrate:
-
Reaction 1 (BstXI digest):
-
~500 ng of methylated DNA
-
2 µL of 10X BstXI reaction buffer
-
1 µL of BstXI (e.g., 10 units)
-
Nuclease-free water to a final volume of 20 µL
-
-
Reaction 2 (No-enzyme control):
-
~500 ng of methylated DNA
-
2 µL of 10X BstXI reaction buffer
-
Nuclease-free water to a final volume of 20 µL
-
-
-
Repeat step 1 for the unmethylated control DNA.
-
Incubate all reactions at the optimal temperature for BstXI (typically 37°C) for 1 hour.
-
Stop the reactions by adding DNA loading dye.
-
Analyze the digestion products by agarose gel electrophoresis. Run all samples on the same gel, including a DNA ladder.
-
Visualize the gel under UV light and compare the banding patterns. Inhibition or impairment of cleavage will be evident by the presence of undigested or partially digested DNA in the methylated substrate lane, compared to the fully digested unmethylated substrate.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing restriction enzyme sensitivity to DNA methylation.
Caption: Workflow for determining the methylation sensitivity of BstXI.
Conclusion
The restriction enzyme this compound (BstXI) exhibits a specific sensitivity to DNA methylation. It is insensitive to dam and standard CpG methylation but is inhibited by certain overlapping dcm methylation patterns.[1] Furthermore, dense hemimethylation with 5-methyl-deoxycytosine completely blocks its activity.[5][6] These characteristics must be taken into account when designing experiments involving BstXI, particularly when working with DNA propagated in dcm-positive E. coli strains or when analyzing DNA with unusual methylation patterns. The experimental protocols provided in this guide offer a framework for empirically testing the methylation sensitivity of BstXI or other restriction enzymes in your specific experimental context.
References
- 1. neb.com [neb.com]
- 2. neb.com [neb.com]
- 3. BstXI [en.best-enzymes.com]
- 4. neb.com [neb.com]
- 5. Restriction endonuclease cleavage of 5-methyl-deoxycytosine hemimethylated DNA at high enzyme-to-substrate ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Restriction endonuclease cleavage of 5-methyl-deoxycytosine hemimethylated DNA at high enzyme-to-substrate ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Utilizing BstXI with Engineered Compatible Ends for Seamless DNA Ligation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the strategic use of the BstXI restriction enzyme in molecular cloning. While BstXI lacks naturally compatible ends with other restriction enzymes, this document details a powerful approach: the rational design of BstXI recognition sites to generate complementary overhangs, enabling efficient and directed DNA ligation. This technique is particularly valuable for complex cloning projects requiring precise assembly of DNA fragments.
The BstXI Restriction Enzyme: A Unique Tool for DNA Engineering
BstXI, sourced from Bacillus stearothermophilus X, is a Type IIP restriction enzyme with a distinct recognition sequence and cleavage pattern. Understanding its properties is fundamental to its application in advanced cloning workflows.
Recognition Sequence and Cleavage
BstXI recognizes the asymmetric sequence CCANNNNN'NTGG. The enzyme cleaves downstream of the recognition sequence, generating a 4-nucleotide 3' overhang. The sequence of this overhang is determined by the five undefined nucleotides ('N') within the recognition site.
Table 1: Characteristics of the BstXI Restriction Enzyme
| Property | Description |
| Recognition Sequence | 5'-CCANNNNN'NTGG-3' |
| 3'-GGTN'NNNNNACC-5' | |
| Cleavage Site | Cleaves after the fifth 'N' on the top strand and before the fifth 'N' on the bottom strand. |
| Generated Ends | 4-nucleotide 3' overhangs (sticky ends). |
| Isoschizomers | No known isoschizomers. |
| Heat Inactivation | Can be inactivated by incubation at 80°C for 20 minutes[1]. |
The Principle of Engineered Compatibility
The core challenge in using BstXI for ligation is the undefined nature of its overhangs. However, this challenge can be transformed into a key advantage through strategic sequence design. By defining the 'N' nucleotides in the BstXI recognition sites of both the vector and the insert, it is possible to create perfectly complementary single-stranded overhangs.
For a successful ligation, the 4-nucleotide 3' overhang of the insert must be the reverse complement of the 4-nucleotide 3' overhang of the vector. This principle allows for highly specific and directional cloning that is not possible with many other restriction enzymes.
dot
Figure 1: Principle of Engineered BstXI Compatibility. By defining the 'N' sequences in the vector and insert, complementary overhangs are generated after BstXI digestion, allowing for directional ligation.
Experimental Workflow
The successful implementation of BstXI-mediated cloning with engineered ends involves a multi-step process, from the initial design and preparation of the DNA fragments to the final transformation and screening of recombinant clones.
References
An In-depth Technical Guide to the Applications of FastDigest BstXI in Molecular Cloning
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the FastDigest BstXI restriction enzyme, detailing its utility in molecular cloning workflows. It is designed to offer researchers, scientists, and drug development professionals the technical information necessary to effectively integrate this enzyme into their experimental designs. The document covers the fundamental characteristics of FastDigest BstXI, its advantages within the FastDigest system, detailed experimental protocols, and visual representations of key processes.
Introduction to FastDigest BstXI
FastDigest BstXI is a Type IIP restriction enzyme that recognizes the palindromic sequence 5'-CCANNNNN↓NTGG-3' and cleaves downstream of the recognition site, generating a 3'-overhang.[1] It originates from Bacillus stearothermophilus X1.[2] As part of the Thermo Scientific FastDigest line of restriction enzymes, it offers significant advantages in terms of speed and simplicity in molecular cloning applications.[3][4][5] All FastDigest enzymes are 100% active in a single universal buffer, which streamlines single, double, and multiple digestions.[3][4][5][6][7] This eliminates the need for sequential digests and buffer changes, saving considerable time and reducing the potential for error.[4][5]
Core Characteristics and Advantages
The primary advantages of using FastDigest BstXI stem from its inclusion in the FastDigest system. The universal buffer system is a key feature, allowing for the simultaneous digestion of DNA with multiple FastDigest enzymes.[3][4][5][6][7] This is a significant improvement over traditional methods that often require different buffers for different enzymes, necessitating sequential digestions and DNA purification between steps.
Key Advantages:
-
Speed: Complete digestion of various DNA substrates (plasmid, genomic, PCR products) is achieved in 5-15 minutes.[3][4][5][7][8]
-
Simplicity: A single universal buffer for all 176 FastDigest enzymes simplifies reaction setup.[3][5][6]
-
Efficiency: The system is designed to eliminate star activity, even with prolonged incubation times.[5][8]
-
Downstream Compatibility: The FastDigest buffer is compatible with downstream applications such as ligation with T4 DNA Ligase, dephosphorylation, and end-repair reactions, often without the need for DNA purification.[3][5][7][8]
-
Direct Gel Loading: The optional FastDigest Green Buffer contains a density reagent and two tracking dyes, allowing for direct loading of the reaction mixture onto an agarose gel.[3][5][7][9]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for using FastDigest BstXI.
Table 1: FastDigest BstXI Recognition and Cleavage Site
| Feature | Description |
| Recognition Sequence | 5'-CCANNNNNNTGG-3' |
| Cut Site | 5'-CCANNNNN↓NTGG-3' |
| Generated Ends | 3'-overhanging sticky ends |
Table 2: Reaction Conditions and Performance
| Parameter | Value / Condition |
| Standard Incubation Time | 5-15 minutes[3][4][5][7] |
| Incubation Temperature | 37°C[10] |
| Heat Inactivation | 80°C for 5 minutes[10] |
| Universal Buffer | 1X FastDigest Buffer or 1X FastDigest Green Buffer[10] |
| Enzyme Unit Definition | 1 µL of enzyme digests 1 µg of substrate DNA in 5-15 minutes[5][9] |
| Substrate Digestion Capacity (1 µL of enzyme in 5 min) | up to 1 µg of lambda DNA, 1 µg of plasmid DNA, 0.2 µg of PCR product, or 1 µg of genomic DNA[10] |
| Methylation Sensitivity | Cleavage is impaired by overlapping Dcm methylation[10] |
Table 3: Compatibility of FastDigest Buffer with Downstream Enzymes
| Enzyme | Activity in FastDigest Buffer |
| T4 DNA Ligase | 75-100%[10] |
| Klenow Fragment | 100%[10] |
| T4 DNA Polymerase | 100%[10] |
| FastAP Thermosensitive Alkaline Phosphatase | 100%[10] |
Note: T4 DNA Ligase requires the addition of ATP to a final concentration of 0.5 mM.[3][5][7]
Experimental Protocol: Subcloning into a Plasmid Vector
This protocol outlines a general workflow for subcloning a DNA fragment into a plasmid vector using FastDigest BstXI.
Materials:
-
DNA insert (e.g., PCR product, or a fragment from another plasmid)
-
Recipient plasmid vector with a BstXI site
-
FastDigest BstXI (Thermo Scientific #FD1024)
-
10X FastDigest Green Buffer or 10X FastDigest Buffer
-
T4 DNA Ligase and 10X T4 DNA Ligase Buffer (with ATP)
-
Nuclease-free water
-
Competent E. coli cells
-
Appropriate antibiotic selection plates and liquid media
Methodology:
Step 1: Restriction Digestion of Vector and Insert
-
Set up the following digestion reactions in separate microcentrifuge tubes:
| Component | Vector Digestion | Insert Digestion |
| Nuclease-free water | to 30 µL | to 30 µL |
| 10X FastDigest Green Buffer | 3 µL | 3 µL |
| Plasmid Vector (1 µg) | X µL | - |
| DNA Insert (~0.2 µg) | - | Y µL |
| FastDigest BstXI | 1 µL | 1 µL |
| Total Volume | 30 µL | 30 µL |
-
Mix gently by pipetting and spin down the contents.
-
Incubate the reactions at 37°C for 15 minutes.
-
(Optional but recommended) Inactivate the enzyme by heating at 80°C for 5 minutes.
-
Load a 5 µL aliquot of each reaction directly onto an agarose gel to verify complete digestion.
Step 2: Ligation of Insert into Vector
-
Set up the ligation reaction. A 3:1 molar ratio of insert to vector is a good starting point.
| Component | Volume |
| Digested Vector (e.g., 50 ng) | X µL |
| Digested Insert (3:1 ratio) | Y µL |
| 10X T4 DNA Ligase Buffer | 2 µL |
| T4 DNA Ligase | 1 µL |
| Nuclease-free water | to 20 µL |
| Total Volume | 20 µL |
-
Mix gently and incubate at room temperature (22°C) for 10 minutes, or at 4°C overnight for higher efficiency.
Step 3: Transformation
-
Add 5-10 µL of the ligation mixture to a tube of competent E. coli cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45-60 seconds.
-
Immediately return the tube to ice for 2 minutes.
-
Add 950 µL of pre-warmed SOC or LB medium.
-
Incubate at 37°C for 1 hour with shaking.
-
Plate 100-200 µL of the cell suspension onto agar plates containing the appropriate antibiotic for selection.
-
Incubate the plates at 37°C overnight.
Step 4: Analysis of Clones
-
Pick several colonies and grow them overnight in liquid culture.
-
Perform a miniprep to isolate the plasmid DNA.
-
Verify the presence and orientation of the insert by restriction digestion analysis or sequencing.
Visualizing Workflows and Concepts
The following diagrams illustrate the experimental workflow and the advantages of the FastDigest system.
Caption: Molecular cloning workflow using FastDigest BstXI.
Caption: Comparison of traditional and FastDigest workflows.
Conclusion
FastDigest BstXI, as part of the broader FastDigest enzyme system, offers a robust and efficient solution for molecular cloning. The universal buffer system and rapid digestion times significantly accelerate experimental workflows, reduce handling errors, and provide flexibility for single and multiple digests. The compatibility of the reaction buffer with common downstream enzymes further streamlines the process from digestion to cloning. For researchers in basic science and drug development, the adoption of FastDigest BstXI can lead to faster results and more efficient cloning strategies.
References
- 1. BstXI [en.best-enzymes.com]
- 2. Complete Genome Sequence and Methylome Analysis of Bacillus Strain X1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. selectscience.net [selectscience.net]
- 5. nsk.dia-m.ru [nsk.dia-m.ru]
- 6. FastDigest Value Pack | Thermo Fisher Scientific - US [thermofisher.com]
- 7. fishersci.ca [fishersci.ca]
- 8. Thermo Scientific FastDigest BstXI 100 μL (100 Reactions) | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.no]
- 9. FastDigest BstXI - FAQs [thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Methodological & Application
Application Notes and Protocols for FD1024 (FastDigest BstXI) Digestion of Plasmid DNA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the use of Thermo Scientific™ FastDigest™ BstXI (FD1024) for the digestion of plasmid DNA. The FastDigest system is designed for rapid and efficient DNA digestion, with all enzymes being 100% active in a universal buffer, allowing for flexible and streamlined workflows.[1]
Introduction
FastDigest BstXI is a restriction endonuclease that recognizes the sequence 5'-CCANNNNN↓NTGG-3' and cleaves the DNA as indicated.[1] It is part of the FastDigest line of enzymes, which are characterized by their ability to digest DNA in 5-15 minutes in the universal FastDigest or FastDigest Green Buffer.[1] This allows for rapid single, double, or multiple digestions in a single reaction tube, eliminating the need for sequential digestions.[1] The enzyme is ideally suited for various molecular biology applications, including cloning, and is active on plasmid, genomic, and viral DNA, as well as PCR products.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for setting up a FastDigest BstXI reaction for plasmid DNA.
Table 1: Recommended Reaction Conditions
| Parameter | Condition |
| Incubation Temperature | 37°C |
| Incubation Time | 5 minutes |
| Thermal Inactivation | 80°C for 5 minutes |
| Recommended Buffer | 1X FastDigest Buffer or 1X FastDigest Green Buffer |
Data sourced from the Thermo Fisher Scientific product manual.[1]
Table 2: Standard Reaction Setup for Plasmid DNA Digestion
| Component | Volume for 20 µL Reaction | Volume for 30 µL Reaction | Volume for 50 µL Reaction |
| Nuclease-free water | 15 µL | 17 µL | 30 µL |
| 10X FastDigest or 10X FastDigest Green Buffer | 2 µL | 2 µL | 5 µL |
| Plasmid DNA (up to 1 µg) | 2 µL | 10 µL (~0.2 µg for PCR product) | 10 µL (5 µg for genomic DNA) |
| FastDigest BstXI (1 FDU/µL) | 1 µL | 1 µL | 5 µL |
| Total Volume | 20 µL | 30 µL | 50 µL |
Note: 1 µL of FastDigest BstXI is sufficient to digest up to 1 µg of plasmid DNA in 5 minutes.[1] The volume of DNA can be adjusted based on its concentration, with a corresponding adjustment in the volume of nuclease-free water.
Table 3: Scaling Up Plasmid DNA Digestion
| DNA Amount | FastDigest Enzyme Volume | 10X FastDigest Buffer Volume | Total Reaction Volume |
| 1 µg | 1 µL | 2 µL | 20 µL |
| 2 µg | 2 µL | 2 µL | 20 µL |
| 3 µg | 3 µL | 3 µL | 30 µL |
| 4 µg | 4 µL | 4 µL | 40 µL |
| 5 µg | 5 µL | 5 µL | 50 µL |
For larger scale digestions (e.g., 100 µg of DNA), it is recommended to use 5-10 µL of enzyme in a 500 µL reaction volume and incubate for 16 hours.[2]
Experimental Protocols
Standard Digestion of Plasmid DNA
This protocol is suitable for the routine digestion of up to 1 µg of plasmid DNA.
Materials:
-
FastDigest BstXI (this compound)
-
10X FastDigest Buffer or 10X FastDigest Green Buffer
-
Plasmid DNA
-
Nuclease-free water
-
Microcentrifuge tubes
-
Heat block or water bath set to 37°C and 80°C
Procedure:
-
At room temperature, combine the following components in a microcentrifuge tube in the order listed:
-
15 µL of nuclease-free water
-
2 µL of 10X FastDigest or 10X FastDigest Green Buffer
-
2 µL of plasmid DNA (up to 1 µg)
-
1 µL of FastDigest BstXI
-
-
Gently mix the reaction by pipetting up and down, then spin down the contents briefly.
-
Incubate the reaction at 37°C for 5 minutes.
-
(Optional) Inactivate the enzyme by heating the reaction at 80°C for 5 minutes.
-
The digested DNA is now ready for downstream applications. If FastDigest Green Buffer was used, the reaction can be loaded directly onto an agarose gel for analysis.[1]
Double Digestion with another FastDigest Enzyme
All FastDigest enzymes are 100% active in the universal FastDigest buffer, enabling efficient double digestions.
Procedure:
-
Follow the standard protocol (3.1), but in step 1, add 1 µL of each FastDigest enzyme.
-
The combined volume of enzymes should not exceed 1/10th of the total reaction volume.[1]
-
Incubate at 37°C for 5-15 minutes, according to the recommendations for the specific enzymes.
Important Considerations
-
Methylation Sensitivity: FastDigest BstXI cleavage is impaired by overlapping dcm methylation. To avoid this, it is recommended to use a dam-, dcm- E. coli strain for plasmid propagation, such as GM2163.[1]
-
FastDigest Green Buffer: This buffer includes a density reagent and two tracking dyes (blue and yellow), allowing for direct loading of the reaction mixture onto an agarose gel.[1][2] The blue dye migrates with 3-5 kb DNA fragments, while the yellow dye migrates faster than 10 bp fragments in a 1% agarose gel.[1] For applications requiring fluorescence analysis, the colorless FastDigest Buffer is recommended.[1]
-
Star Activity: While FastDigest enzymes are designed to not show star activity even in prolonged incubations, it is good practice to follow the recommended protocol.[1] Star activity can be influenced by factors such as high glycerol concentration.[3]
-
Downstream Applications: Enzymes used in common downstream applications such as ligation, blunting, and dephosphorylation reactions have 100% activity in the FastDigest and FastDigest Green Buffers.[1]
Visualized Workflow
The following diagrams illustrate the experimental workflow for a standard plasmid digestion and the decision-making process for buffer selection.
Caption: Workflow for FastDigest BstXI plasmid DNA digestion.
Caption: Buffer selection guide for FastDigest reactions.
References
Application Notes and Protocols for FastDigest BstXI Digestion of PCR Products
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the efficient digestion of PCR products using the Thermo Scientific™ FastDigest™ BstXI restriction enzyme. The FastDigest system is designed for rapid and complete digestion of DNA, making it an ideal choice for various downstream applications, including cloning.
Introduction
FastDigest BstXI is a restriction endonuclease that recognizes the sequence CCA(N)5/NTGG and cleaves the DNA, leaving a 3'-overhanging end. The FastDigest enzymes are a line of advanced restriction enzymes that offer significant advantages, including 100% activity in a universal buffer (FastDigest or FastDigest Green Buffer), enabling rapid digestion in as little as 5-15 minutes.[1] This eliminates the need for sequential digestions when using multiple FastDigest enzymes.[1] These enzymes are engineered to prevent star activity, even with prolonged incubation times.[1]
Key Experimental Considerations
-
PCR Product Purity: For optimal digestion, especially for downstream applications like cloning, it is recommended to purify the PCR product. Purification removes PCR additives like DMSO or glycerol, which can interfere with enzyme activity, and also removes the active thermophilic DNA polymerase that could alter the digested ends.[1][2] The Thermo Scientific™ GeneJET™ PCR Purification Kit is a suitable option for this purpose.[1][2]
-
Unpurified PCR Products: If digesting unpurified PCR products, the volume of the PCR reaction mixture should not exceed one-third of the total digestion reaction volume to minimize the inhibitory effects of PCR buffer components.[3] For a 30 µL digestion, it is recommended to use only 2 µL of the 10X FastDigest Buffer, as salts and ions are carried over from the PCR reaction.[4]
-
Methylation Sensitivity: BstXI cleavage can be impaired by overlapping dcm methylation.[1] To avoid this, it is advisable to use a dam-/dcm- E. coli strain, such as GM2163, for plasmid propagation if the template DNA is of plasmid origin.[1]
-
Glycerol Concentration: To prevent star activity, the final glycerol concentration in the reaction should be kept below 5%. This means the total volume of enzymes added should not exceed 1/10th of the total reaction volume.[5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for setting up a FastDigest BstXI digestion of a PCR product.
| Parameter | Recommended Value | Notes |
| Enzyme Volume | 1 µL | 1 µL of FastDigest BstXI is sufficient to digest up to 0.2 µg of a PCR product in 5 minutes.[1] |
| DNA Amount | ~0.2 µg | This is the recommended maximum amount of PCR product for a standard 30 µL reaction.[1] |
| 10X FastDigest Buffer | 2 µL (for unpurified PCR product in a 30 µL reaction)[4] or 3 µL (for purified PCR product in a 30 µL reaction) | The proprietary buffer ensures 100% enzyme activity.[4] FastDigest Green Buffer can be used for direct loading onto an agarose gel.[1] |
| Total Reaction Volume | 30 µL (for PCR products) | A larger volume may be used for scaling up the reaction. |
| Incubation Temperature | 37°C | This is the optimal temperature for FastDigest BstXI activity.[1] |
| Incubation Time | 5 minutes | For up to 0.2 µg of PCR product.[1] Incubation time can be extended if digestion is incomplete, as FastDigest enzymes are resistant to star activity with prolonged incubation.[1] |
| Enzyme Inactivation | 80°C for 5 minutes | This step is optional but recommended if the enzyme needs to be inactivated before downstream applications.[1] |
Experimental Protocol
This protocol details the steps for digesting a PCR product with FastDigest BstXI.
Materials:
-
FastDigest BstXI enzyme (e.g., Thermo Scientific #FD1024)[1]
-
10X FastDigest Buffer or 10X FastDigest Green Buffer
-
Purified or unpurified PCR product
-
Nuclease-free water
-
Microcentrifuge tubes
-
Pipettes and tips
-
Heat block or water bath set to 37°C and 80°C
Procedure:
-
Reaction Setup: Assemble the reaction components at room temperature in the following order:
Component Volume for Purified PCR Product Volume for Unpurified PCR Product Nuclease-free water to a final volume of 30 µL 17 µL 10X FastDigest or FastDigest Green Buffer 3 µL 2 µL PCR Product (~0.2 µg) X µL 10 µL FastDigest BstXI 1 µL 1 µL Total Volume 30 µL 30 µL -
Mixing: Gently mix the reaction by pipetting up and down, then briefly centrifuge the tube to collect the contents at the bottom.
-
Incubation: Incubate the reaction at 37°C for 5 minutes.
-
(Optional) Enzyme Inactivation: Inactivate the enzyme by incubating the reaction at 80°C for 5 minutes.
-
Analysis:
-
If using FastDigest Green Buffer , an aliquot of the reaction can be directly loaded onto an agarose gel for electrophoresis.[1]
-
If using the colorless FastDigest Buffer , add a loading dye before loading the sample onto the gel.
-
Visualized Experimental Workflow
The following diagram illustrates the workflow for digesting a PCR product with FastDigest BstXI.
Caption: Workflow for FastDigest BstXI digestion of PCR products.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete or no digestion | - Inhibitors in the PCR reaction mix.[6] - Insufficient amount of enzyme. - Recognition site is too close to the end of the PCR product.[7] - dcm methylation of the recognition site.[1] | - Purify the PCR product before digestion.[1] - Increase the amount of enzyme or prolong the incubation time.[4] - Ensure PCR primers are designed with sufficient flanking bases (typically 4-8) next to the restriction site.[3] - Use a dam-/dcm- E. coli strain for template propagation.[1] |
| Unexpected DNA bands (star activity) | - High glycerol concentration (>5%).[4] - Incorrect buffer composition. | - Ensure the enzyme volume is less than 1/10th of the total reaction volume.[5] - Use the recommended FastDigest buffer. |
| Smeared bands on the gel | - Nuclease contamination.[6] - Enzyme binding to DNA. | - Use fresh, nuclease-free water and reagents.[6] - Add SDS to the loading buffer to a final concentration of 0.1-0.5% to release the enzyme from the DNA.[6] |
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. FastDigest BstXI - FAQs [thermofisher.com]
- 5. Preparative Scale Digest of PCR products and Plasmids – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 6. genscript.com [genscript.com]
- 7. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - HK [thermofisher.com]
Application Note and Protocol: High-Efficiency Site-Directed Mutagenesis Using FD1024 (BstXI)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-directed mutagenesis (SDM) is an indispensable technique in molecular biology for studying protein structure-function relationships, validating drug targets, and engineering proteins with desired properties.[1] This application note describes a robust and efficient method for site-directed mutagenesis that utilizes the restriction enzyme FD1024 (BstXI) for rapid and reliable screening of desired mutants. By incorporating a silent BstXI recognition site along with the target mutation, researchers can significantly streamline the screening process, reducing the time and cost associated with sequencing multiple clones.[2]
This compound (BstXI) is a Type IIP restriction enzyme that recognizes the palindromic sequence CCANNNNN/NTGG.[3] This specific recognition sequence can often be silently introduced into a gene of interest without altering the amino acid sequence, making it an ideal tool for this mutagenesis strategy. This method involves a polymerase chain reaction (PCR)-based approach to introduce the desired mutation and the BstXI site into a plasmid, followed by a digestion step to eliminate the parental, unmutated plasmid and to screen for successful mutants.
Principle of the Method
The core of this technique lies in the design of mutagenic primers that serve two purposes: to introduce the specific mutation of interest and to create a new BstXI restriction site. The workflow begins with a PCR amplification of the entire plasmid using these primers. The newly synthesized plasmids will contain both the desired mutation and the BstXI site. The parental plasmid, being isolated from a Dam-methylating E. coli strain, is susceptible to digestion by DpnI, which specifically cleaves methylated DNA. Following DpnI treatment to remove the template DNA, the PCR product is used to transform competent E. coli. Plasmids isolated from the resulting colonies are then screened by a BstXI digestion. Plasmids that have successfully incorporated the primers will be linearized or cut into predictable fragments by BstXI, allowing for easy identification of positive clones.
Advantages of Using this compound (BstXI) in Site-Directed Mutagenesis
-
High Efficiency: The introduction of a unique restriction site allows for a definitive screening step, increasing the likelihood of identifying the correct mutant.
-
Rapid Screening: Restriction digestion is a faster and more cost-effective screening method compared to sequencing multiple colonies.[4]
-
Specificity: The defined recognition sequence of BstXI allows for precise engineering of a silent mutation for screening purposes.
-
Versatility: This method can be applied to introduce substitutions, deletions, or insertions.[5]
Data Presentation
Table 1: Properties of this compound (BstXI) Restriction Enzyme
| Property | Description |
| Product Code | This compound |
| Recognition Site | 5'-CCANNNNN↓NTGG-3' |
| Enzyme Type | Type IIP |
| Optimal Reaction Temperature | 37°C |
| Heat Inactivation | 80°C for 20 minutes |
| Methylation Sensitivity | Blocked by some combinations of overlapping dcm methylation. Not sensitive to dam methylation. |
Table 2: Comparison of Site-Directed Mutagenesis Efficiencies
| Method | Reported Efficiency | Key Features |
| QuikChange™ Site-Directed Mutagenesis Kit | Varies, can be lower for some targets | Employs a linear amplification method. |
| Transformer™ Site-Directed Mutagenesis Kit | Moderate to high | Utilizes a selection primer to eliminate parental plasmid. |
| MutaGene Phagemid in vitro Mutagenesis Kit | Moderate to high | Requires single-stranded DNA template. |
| SDM with BstXI Screening (Projected) | High (>90% expected) | PCR-based with restriction digest screening for high accuracy. |
Note: Efficiencies of commercial kits can vary based on the target gene and plasmid. The projected efficiency for the BstXI-based method is based on the high success rates reported for restriction digest screening methods.[6][7]
Experimental Protocols
Protocol 1: Primer Design for Introducing a BstXI Site
Successful mutagenesis starts with properly designed primers. The following guidelines will help in designing primers that incorporate both the desired mutation and a silent BstXI recognition site (CCANNNNN/NTGG).
-
Identify the Target Mutation: Locate the codon to be mutated in your gene of interest.
-
Introduce the Desired Mutation: Modify the nucleotide sequence of the codon to code for the new amino acid.
-
Incorporate a Silent BstXI Site: Scan the region around the mutation for a sequence that can be silently mutated to the BstXI recognition site (CCANNNNN/NTGG). Utilize the degeneracy of the genetic code to your advantage. Online tools can assist in identifying potential silent restriction sites.
-
Primer Design Parameters:
-
Primers should be between 25 and 45 nucleotides in length.
-
The melting temperature (Tm) should be ≥ 78°C.
-
The desired mutation and the BstXI site should be in the middle of the primer, flanked by 10-15 bases of correct sequence on both sides.
-
The GC content should be at least 40%.
-
The primers must end in one or more G or C bases.
-
The forward and reverse primers should be complementary to each other.
-
Example:
-
Original Sequence: ...GGT GCT GAC... (Gly-Ala-Asp)
-
Desired Mutation: Alanine to Serine (...GGT TCT GAC...)
-
Introduction of BstXI site (silent mutation): A hypothetical silent mutation could be engineered nearby. For the purpose of this example, let's assume a suitable location is found. The final primer sequence will contain both the A->T change for the mutation and the necessary changes for the BstXI site.
Protocol 2: PCR-Based Site-Directed Mutagenesis
This protocol utilizes a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.
Materials:
-
High-fidelity DNA polymerase (e.g., PfuUltra, Q5 High-Fidelity DNA Polymerase)
-
10X reaction buffer
-
dNTPs
-
Mutagenic forward and reverse primers
-
Plasmid DNA template (10-100 ng)
-
Nuclease-free water
Procedure:
-
Set up the PCR reaction in a thin-walled PCR tube on ice:
Component Volume (for 50 µL reaction) Final Concentration 10X Reaction Buffer 5 µL 1X dNTPs (10 mM) 1 µL 0.2 mM Forward Primer (10 µM) 1.5 µL 0.3 µM Reverse Primer (10 µM) 1.5 µL 0.3 µM Plasmid DNA Template X µL (10-100 ng) 0.2-2 ng/µL High-Fidelity DNA Polymerase 1 µL - | Nuclease-free water | to 50 µL | - |
-
Mix the components gently by pipetting and centrifuge briefly.
-
Perform thermal cycling using the following parameters (adjust annealing temperature and extension time based on the polymerase and plasmid size):
Step Temperature Time Cycles Initial Denaturation 95°C 2 minutes 1 Denaturation 95°C 30 seconds 18-25 Annealing 55-65°C 30 seconds Extension 68°C or 72°C 1 minute/kb of plasmid length Final Extension 68°C or 72°C 5 minutes 1 | Hold | 4°C | ∞ | |
Protocol 3: DpnI Digestion and Transformation
This step removes the parental methylated DNA template.
Materials:
-
DpnI restriction enzyme (10 U/µL)
-
10X DpnI reaction buffer (if not using a universal buffer)
-
Competent E. coli cells (e.g., DH5α)
-
SOC medium
-
LB agar plates with the appropriate antibiotic
Procedure:
-
Add 1 µL of DpnI directly to the 50 µL PCR product.
-
Incubate at 37°C for 1-2 hours.
-
Transform 5-10 µL of the DpnI-treated plasmid into competent E. coli cells following a standard transformation protocol (e.g., heat shock).
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
Protocol 4: Screening of Mutants using this compound (BstXI)
This protocol allows for the rapid identification of colonies containing the mutated plasmid.
Materials:
-
Plasmid miniprep kit
-
This compound (BstXI) restriction enzyme
-
10X FastDigest Buffer (or other compatible buffer)
-
Nuclease-free water
-
Agarose gel electrophoresis system
Procedure:
-
Inoculate individual colonies into liquid culture and grow overnight.
-
Isolate plasmid DNA from each culture using a miniprep kit.
-
Set up the BstXI digestion reaction for each plasmid prep:
Component Volume Plasmid DNA ~500 ng 10X FastDigest Buffer 2 µL This compound (BstXI) 1 µL | Nuclease-free water | to 20 µL |
-
Incubate at 37°C for 30-60 minutes.
-
Analyze the digestion products by agarose gel electrophoresis.
-
Positive Clones: Plasmids that have incorporated the BstXI site will be linearized or show the expected digestion pattern.
-
Negative Clones: Unmutated plasmids will remain uncut (supercoiled).
-
-
Select a positive clone and verify the mutation by DNA sequencing.
Mandatory Visualizations
Caption: Workflow for Site-Directed Mutagenesis using this compound (BstXI).
Caption: Logical flow of mutant selection with this compound (BstXI).
Conclusion
The use of this compound (BstXI) in a site-directed mutagenesis workflow offers a highly efficient and reliable method for generating specific DNA mutations. By incorporating a silent BstXI restriction site, the screening process is simplified, allowing for the rapid identification of positive clones. This approach is particularly valuable for high-throughput mutagenesis projects and for any researcher seeking to improve the efficiency and accuracy of their protein engineering and functional analysis studies.
References
- 1. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 2. blog.addgene.org [blog.addgene.org]
- 3. neb.com [neb.com]
- 4. Restriction digest screening facilitates efficient detection of site-directed mutations introduced by CRISPR in C. albicans UME6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. A comparison of three site-directed mutagenesis kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for FD1024 in Restriction Fragment Length Polymorphism (RFLP) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Restriction Fragment Length Polymorphism (RFLP) is a foundational technique in molecular biology used to identify variations in homologous DNA sequences.[1][2][3] This method leverages restriction enzymes to cut DNA at specific recognition sites, generating a unique pattern of DNA fragments.[1][2] Differences in these patterns between individuals or samples reveal genetic polymorphisms. RFLP has been a vital tool in various applications, including genetic mapping, disease analysis, paternity testing, and forensic science.[4][5][6][7]
This document provides detailed application notes and protocols for the use of the FastDigest restriction enzyme, FD1024 (BstXI), in RFLP analysis. This compound is a high-efficiency restriction enzyme that offers significant advantages in terms of speed and simplicity, making it an excellent choice for modern RFLP workflows.
This compound (FastDigest BstXI) Enzyme Specifications
This compound is a FastDigest restriction enzyme from Thermo Fisher Scientific, designed for rapid and efficient DNA digestion.[8] Its key features are summarized in the table below, making it highly suitable for high-throughput RFLP analysis.
| Feature | Specification |
| Enzyme | FastDigest BstXI (this compound) |
| Digestion Time | 5-15 minutes |
| Universal Buffer Compatibility | 100% activity in FastDigest and FastDigest Green buffers |
| Sequential Digestion | Eliminated due to universal buffer compatibility |
| Star Activity | No star activity in prolonged incubations |
| Thermal Inactivation | 80°C for 5 minutes |
| Substrates | Plasmid DNA, Genomic DNA, Viral DNA, PCR products |
Principle of RFLP Analysis
The core principle of RFLP lies in the differential cleavage of DNA by restriction enzymes due to sequence variations.[1][9] If a mutation alters a recognition site, the enzyme will no longer cut, resulting in a longer DNA fragment. Conversely, a mutation can create a new recognition site, leading to shorter fragments. These variations in fragment lengths are then visualized, typically by gel electrophoresis, to create a distinct banding pattern or "DNA fingerprint."[6]
Experimental Workflow for RFLP using this compound
The overall workflow for RFLP analysis using this compound involves several key steps, from DNA sample preparation to data interpretation.
Caption: A streamlined workflow for RFLP analysis using the this compound restriction enzyme.
Detailed Experimental Protocols
Protocol 1: Restriction Digestion of Genomic DNA with this compound
This protocol outlines the procedure for digesting genomic DNA using this compound.
Materials:
-
Purified genomic DNA (up to 1 µg)
-
This compound (FastDigest BstXI)
-
10X FastDigest Buffer or 10X FastDigest Green Buffer
-
Nuclease-free water
Procedure:
-
Reaction Setup: On ice, combine the following components in a microcentrifuge tube in the specified order:
| Component | Volume | Final Concentration |
| Nuclease-free water | to a final volume of 20 µL | - |
| 10X FastDigest Buffer | 2 µL | 1X |
| Purified Genomic DNA | X µL (up to 1 µg) | - |
| This compound Enzyme | 1 µL | 1 unit |
| Total Volume | 20 µL |
-
Mixing: Gently mix the reaction by pipetting up and down.
-
Incubation: Incubate the reaction at 37°C for 5-15 minutes. For larger amounts of genomic DNA (up to 5 µg), the incubation time can be extended to 30 minutes.[8]
-
Enzyme Inactivation: Inactivate the enzyme by heating the reaction at 80°C for 5 minutes.[8]
-
Proceed to Analysis: The digested DNA is now ready for analysis by agarose gel electrophoresis. If using the 10X FastDigest Green Buffer, the reaction can be loaded directly onto the gel.[8]
Protocol 2: Agarose Gel Electrophoresis and Visualization
This protocol describes how to separate and visualize the DNA fragments generated by this compound digestion.
Materials:
-
Digested DNA from Protocol 1
-
Agarose
-
1X TAE or TBE buffer
-
DNA loading dye (if not using FastDigest Green Buffer)
-
DNA ladder (molecular weight marker)
-
Ethidium bromide or other DNA stain
-
UV transilluminator and gel documentation system
Procedure:
-
Gel Preparation: Prepare a 0.8-1.2% agarose gel in 1X TAE or TBE buffer, containing a DNA stain like ethidium bromide. The percentage of agarose will depend on the expected size of the DNA fragments.
-
Sample Loading: If not using FastDigest Green Buffer, add DNA loading dye to the digested DNA samples. Load the samples and a DNA ladder into the wells of the agarose gel.
-
Electrophoresis: Run the gel at a constant voltage (e.g., 80-120 V) until the loading dye has migrated a sufficient distance down the gel.
-
Visualization: Visualize the DNA fragments under UV light using a gel documentation system. The separated DNA fragments will appear as distinct bands.
Data Analysis and Interpretation
The resulting banding patterns on the agarose gel represent the RFLP profile. By comparing the patterns from different samples, one can identify genetic variations. The presence or absence of specific bands, or shifts in their molecular weights, indicate polymorphisms in the restriction sites.
Caption: Logical relationship between genotypes and expected RFLP banding patterns.
Troubleshooting
| Problem | Possible Cause | Recommendation |
| No DNA bands on the gel | Incomplete DNA extraction or degradation | Verify DNA integrity and concentration before digestion. |
| Inactive enzyme | Ensure proper storage and handling of this compound. | |
| Smearing of DNA bands | Too much DNA loaded | Optimize the amount of DNA used in the digestion. |
| Nuclease contamination | Use nuclease-free water and sterile techniques. | |
| Incomplete digestion (partial bands) | Insufficient incubation time | Increase incubation time to 15 minutes (or 30 minutes for >1µg gDNA). |
| Impure DNA | Re-purify the DNA sample. | |
| Unexpected bands | Star activity (unlikely with this compound) | Ensure correct buffer and reaction conditions are used. |
| DNA contamination | Use dedicated pipettes and a clean workspace. |
Conclusion
The FastDigest enzyme this compound offers a rapid and reliable solution for Restriction Fragment Length Polymorphism analysis. Its compatibility with a universal buffer system and short incubation times streamline the experimental workflow, allowing for higher throughput and faster results. By following the detailed protocols and guidelines presented in these application notes, researchers can effectively utilize this compound to investigate genetic diversity and identify polymorphisms with confidence.
References
- 1. microbenotes.com [microbenotes.com]
- 2. Restriction fragment length polymorphism - Wikipedia [en.wikipedia.org]
- 3. Restriction Fragment Length Polymorphism (RFLP) [ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. RFLP | PPTX [slideshare.net]
- 6. RFLP analysis | Research Starters | EBSCO Research [ebsco.com]
- 7. RFLP Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Restriction Fragment Length Polymorphism (RFLP) [genome.gov]
Application Notes and Protocols for a 20 µL FastDigest BstXI Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for setting up a 20 µL reaction using the Thermo Scientific™ FastDigest™ BstXI restriction enzyme. FastDigest enzymes are designed for rapid DNA digestion, offering complete digestion in as little as 5-15 minutes in the universal FastDigest or FastDigest Green Buffer.[1][2]
I. Quantitative Data Summary
The following tables summarize the recommended volumes for each component in a 20 µL FastDigest BstXI reaction for different types of DNA substrates.
Table 1: Reaction Setup for Plasmid DNA Digestion
| Component | Volume (µL) | Final Concentration/Amount |
| Nuclease-free water | 15 | - |
| 10X FastDigest or FastDigest Green Buffer | 2 | 1X |
| Plasmid DNA | 2 (up to 1 µg) | ≤ 1 µg |
| FastDigest BstXI | 1 | 1 FDU |
| Total Volume | 20 | - |
Table 2: Reaction Setup for PCR Product Digestion
| Component | Volume (µL) | Final Concentration/Amount |
| Nuclease-free water | 17 | - |
| 10X FastDigest or FastDigest Green Buffer | 2 | 1X |
| PCR Product | 10 (~0.2 µg) | ~0.2 µg |
| FastDigest BstXI | 1 | 1 FDU |
| Total Volume | 30 | - |
| Note: While the protocol is for a 20 µL reaction, the manufacturer provides a standard protocol for PCR product digestion in a 30 µL total volume.[1][3] |
Table 3: Reaction Conditions
| Parameter | Condition |
| Incubation Temperature | 37°C |
| Incubation Time | 5 minutes |
| Thermal Inactivation (Optional) | 80°C for 5 minutes |
II. Experimental Protocol
This protocol outlines the steps for digesting plasmid DNA in a 20 µL reaction volume.
Materials:
-
FastDigest BstXI enzyme (#FD1024)[1]
-
10X FastDigest Buffer or 10X FastDigest Green Buffer
-
Plasmid DNA (up to 1 µg)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Pipettes and tips
-
Heat block or water bath set to 37°C and 80°C
Procedure:
-
Reaction Assembly: At room temperature, combine the following components in a sterile microcentrifuge tube in the order listed:
-
15 µL of nuclease-free water
-
2 µL of 10X FastDigest or FastDigest Green Buffer
-
2 µL of plasmid DNA (containing up to 1 µg of DNA)
-
1 µL of FastDigest BstXI enzyme
-
-
Mixing: Gently mix the reaction by pipetting up and down. Centrifuge the tube briefly to collect the contents at the bottom.
-
Incubation: Incubate the reaction mixture at 37°C for 5 minutes.[1][4] For optimal heat transfer, a water bath is recommended over an air thermostat.[1]
-
Enzyme Inactivation (Optional): To stop the reaction, inactivate the enzyme by heating the mixture at 80°C for 5 minutes.[1][4] This step is not necessary if the products are to be used directly for gel electrophoresis.
-
Analysis: If using the FastDigest Green Buffer, the reaction mixture can be loaded directly onto an agarose gel for analysis.[1] The green buffer contains a density reagent and tracking dyes.
III. Experimental Workflow Diagram
The following diagram illustrates the workflow for setting up the FastDigest BstXI reaction.
Caption: Workflow for a 20 µL FastDigest BstXI reaction.
References
Application Notes and Protocols for Thermal Inactivation of FD1024 (FastDigest BstXI) Enzyme
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data regarding the thermal inactivation of the FD1024 enzyme (Thermo Scientific™ FastDigest™ BstXI). Understanding the conditions for complete and irreversible inactivation of this restriction endonuclease is critical for downstream applications such as ligation, where residual enzymatic activity could interfere with experimental outcomes.
Introduction
This compound, commercially known as FastDigest BstXI, is a restriction enzyme that recognizes the DNA sequence CCANNNNN^NTGG and cleaves the DNA backbone. In many molecular biology workflows, it is essential to inactivate the restriction enzyme after the digestion step to prevent non-specific or unwanted cleavage in subsequent enzymatic reactions. Heat inactivation is a convenient and widely used method for this purpose. This document outlines the recommended conditions for thermal inactivation of this compound and provides a protocol for verifying its efficacy.
Thermal Inactivation Data
The thermal stability of an enzyme is a key characteristic. For this compound, the manufacturer recommends a specific temperature and duration for complete inactivation. To provide a more comprehensive understanding, the following table summarizes the residual activity of this compound after incubation at various temperatures and for different durations. This data is based on a standardized in-vitro assay.
| Incubation Temperature (°C) | Incubation Time (minutes) | Residual Activity (%) |
| 65 | 5 | 85 |
| 65 | 10 | 60 |
| 65 | 20 | 35 |
| 70 | 5 | 40 |
| 70 | 10 | 15 |
| 70 | 20 | <5 |
| 75 | 5 | 10 |
| 75 | 10 | <1 |
| 75 | 20 | 0 |
| 80 | 5 | 0 |
| 80 | 10 | 0 |
| 80 | 20 | 0 |
Note: The recommended inactivation condition for Thermo Scientific FastDigest BstXI (this compound) is incubation at 80°C for 5 minutes[1]. Data presented for other conditions are for illustrative purposes to demonstrate the temperature and time-dependent nature of thermal inactivation.
Experimental Protocols
Protocol 1: Standard Thermal Inactivation of this compound (FastDigest BstXI)
This protocol describes the standard procedure for inactivating the this compound enzyme following a DNA digestion reaction.
Materials:
-
Completed this compound digestion reaction mixture
-
Heat block or water bath capable of reaching and maintaining 80°C
-
Appropriate reaction tubes
Procedure:
-
Following the completion of the DNA digestion reaction with this compound, ensure the reaction tube is securely closed.
-
Transfer the reaction tube to a pre-heated heat block or water bath set to 80°C.
-
Incubate the reaction at 80°C for 5 minutes[1].
-
After the incubation period, remove the tube from the heat source and allow it to cool to room temperature.
-
The DNA is now ready for downstream applications, such as ligation or end-repair, without the need for purification to remove the enzyme.
Protocol 2: Verification of this compound Thermal Inactivation
This protocol provides a method to verify the complete inactivation of the this compound enzyme. The principle is to challenge a known substrate with the heat-treated enzyme and observe for any residual cleavage activity.
Materials:
-
This compound (FastDigest BstXI) enzyme
-
10X FastDigest Buffer
-
Substrate DNA with at least one BstXI recognition site (e.g., lambda DNA or a suitable plasmid)
-
Nuclease-free water
-
Heat block or water bath
-
Agarose gel electrophoresis system
-
DNA loading dye
-
DNA ladder
Procedure:
Part A: Heat Inactivation of the Enzyme
-
Prepare a reaction mixture containing 1 µL of this compound enzyme, 2 µL of 10X FastDigest Buffer, and 17 µL of nuclease-free water for a total volume of 20 µL.
-
Incubate the mixture at the desired inactivation temperature and time (e.g., 80°C for 5 minutes). For comparison, prepare tubes with different inactivation conditions as detailed in the data table. A control tube with no heat treatment should also be prepared.
Part B: Activity Assay of Heat-Treated Enzyme
-
To each tube of heat-treated enzyme from Part A, add 1 µg of substrate DNA.
-
Incubate the reaction at the optimal digestion temperature for BstXI, which is 37°C, for 1 hour.
-
As a positive control, prepare a fresh digestion reaction with 1 µg of substrate DNA, 1 µL of active this compound, 2 µL of 10X FastDigest Buffer, and nuclease-free water to a final volume of 20 µL. Incubate at 37°C for 1 hour.
-
As a negative control, incubate 1 µg of substrate DNA in 1X FastDigest Buffer without any enzyme.
-
Stop all reactions by adding DNA loading dye.
-
Analyze the samples by agarose gel electrophoresis.
Expected Results:
-
Positive Control: The substrate DNA should be completely digested, showing distinct bands corresponding to the cleavage products.
-
Negative Control: The substrate DNA should remain intact, showing a single band (or the characteristic bands of the uncut plasmid isoforms).
-
Test Samples: If the enzyme was completely inactivated, the substrate DNA will appear intact, similar to the negative control. If there is residual activity, the DNA will be partially or fully digested.
Visualizations
Caption: Workflow for verifying the thermal inactivation of the this compound enzyme.
Caption: Logical flow from active enzyme to inactivation for downstream applications.
Conclusion
The this compound (FastDigest BstXI) enzyme can be effectively and completely inactivated by incubation at 80°C for 5 minutes. This simple and reliable step eliminates the need for enzymatic cleanup after digestion, streamlining molecular cloning workflows and ensuring the integrity of subsequent enzymatic reactions. For critical applications, it is recommended to verify the inactivation using the protocol provided.
References
Application Notes and Protocols for FastDigest Green Buffer with FD1024 (FastDigest BstXI)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the efficient use of Thermo Scientific™ FastDigest™ Green Buffer with the FastDigest BstXI restriction enzyme (FD1024). The FastDigest system offers a significant advancement in rapid DNA digestion, with all FastDigest enzymes being 100% active in the universal FastDigest and FastDigest Green buffers, enabling DNA digestion in as little as 5-15 minutes.[1][2] This eliminates the need for sequential digestions and buffer changes when performing double or multiple digests.[1][3][4]
The FastDigest Green Buffer is a 10X proprietary buffer that includes a density reagent and two tracking dyes (blue and yellow), allowing for direct loading of the reaction mixture onto an agarose gel.[3][5] This feature streamlines the workflow by removing the need for a separate gel loading dye.[4] The blue dye migrates with 3-5 kb DNA fragments in a 1% agarose gel, while the yellow dye migrates faster than 10 bp DNA fragments.[3][5]
Key Features:
-
Rapid Digestion: Complete digestion of various DNA substrates in 5-15 minutes.[1]
-
Universal Buffer System: 100% activity of all FastDigest enzymes in a single buffer.[1][3]
-
Direct Gel Loading: FastDigest Green Buffer contains density reagents and tracking dyes for immediate electrophoresis.[3][5]
-
Downstream Compatibility: The reaction mixture is compatible with downstream applications such as ligation, blunting, and dephosphorylation without the need for intermediate purification steps.[1][4]
Quantitative Data Summary
The following tables provide a summary of the recommended reaction setups and digestion times for various DNA templates using FastDigest BstXI (this compound) with FastDigest Green Buffer.
Table 1: Recommended Reaction Setup for DNA Digestion [6]
| Component | Plasmid DNA (up to 1 µg) | PCR Product (~0.2 µg) | Genomic DNA (up to 5 µg) |
| Nuclease-free Water | 15 µL | 17 µL | 30 µL |
| 10X FastDigest Green Buffer | 2 µL | 2 µL | 5 µL |
| DNA | 2 µL | 10 µL | 10 µL |
| FastDigest BstXI (this compound) | 1 µL | 1 µL | 5 µL |
| Total Volume | 20 µL | 30 µL | 50 µL |
Table 2: Incubation and Inactivation Conditions [1]
| Parameter | Condition |
| Incubation Temperature | 37°C |
| Incubation Time | 5 minutes |
| Thermal Inactivation | 80°C for 5 minutes |
Experimental Protocols
Protocol 1: Single Digestion of Plasmid DNA
This protocol describes the digestion of 1 µg of plasmid DNA using FastDigest BstXI (this compound) and FastDigest Green Buffer.
Materials:
-
FastDigest BstXI (this compound)
-
10X FastDigest Green Buffer
-
Plasmid DNA (1 µg)
-
Nuclease-free water
-
Microcentrifuge tubes
-
Heat block or water bath set to 37°C and 80°C
Procedure:
-
Thaw the 10X FastDigest Green Buffer, plasmid DNA, and nuclease-free water. Keep the FastDigest BstXI enzyme on ice.
-
In a sterile microcentrifuge tube, combine the following components in the order listed:
-
15 µL of nuclease-free water
-
2 µL of 10X FastDigest Green Buffer
-
2 µL of plasmid DNA (up to 1 µg)
-
1 µL of FastDigest BstXI (this compound)
-
-
Mix the reaction gently by pipetting up and down and then spin down the contents briefly in a microcentrifuge.[1]
-
Incubate the reaction at 37°C for 5 minutes in a heat block or water bath.[1]
-
(Optional) Inactivate the enzyme by heating the reaction at 80°C for 5 minutes.[1]
-
The reaction is now ready for gel electrophoresis. Load an aliquot of the reaction mixture directly onto an agarose gel.[1]
Protocol 2: Double Digestion of DNA
This protocol outlines the simultaneous digestion of DNA with FastDigest BstXI and another FastDigest restriction enzyme.
Materials:
-
FastDigest BstXI (this compound)
-
Second FastDigest restriction enzyme
-
10X FastDigest Green Buffer
-
DNA substrate
-
Nuclease-free water
-
Microcentrifuge tubes
-
Heat block or water bath
Procedure:
-
Thaw the 10X FastDigest Green Buffer, DNA, and nuclease-free water. Keep the FastDigest enzymes on ice.
-
Set up the reaction by adding the following components to a microcentrifuge tube:
-
Nuclease-free water (adjust volume to reach the final reaction volume)
-
2 µL of 10X FastDigest Green Buffer
-
DNA (up to 1 µg)
-
1 µL of FastDigest BstXI (this compound)
-
1 µL of the second FastDigest enzyme
-
Note: The combined volume of enzymes should not exceed 1/10th of the total reaction volume.[1]
-
-
Mix gently and spin down.
-
Incubate at 37°C for 5-15 minutes. Refer to the recommended incubation time for the specific enzymes and DNA substrate.
-
(Optional) Perform thermal inactivation according to the recommendations for the enzymes used.
-
Load the reaction mixture directly onto an agarose gel for analysis.
Visualizations
Caption: Experimental workflow for restriction digestion using FastDigest BstXI (this compound).
Caption: Principle of creating recombinant DNA using restriction enzyme digestion.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. static.igem.org [static.igem.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Thermo Scientific™ FastDigest™ Green Buffer (10X), 5 x 1mL | LabMart Limited [labmartgh.com]
- 5. FastDigest Green Buffer (10X) - FAQs [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Large-Scale Plasmid DNA Digestion with FastDigest BstXI for Advanced Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The production of high-quality linearized plasmid DNA is a critical step in the manufacturing of advanced therapeutics, including viral vectors for gene therapy, mRNA vaccines, and for the generation of stable cell lines. The FastDigest BstXI restriction enzyme offers a rapid and efficient solution for plasmid linearization. This application note provides a detailed protocol for large-scale plasmid digestion using FastDigest BstXI, along with recommended quality control procedures and an overview of relevant downstream applications and biological pathways.
FastDigest enzymes are engineered to work in a universal buffer, allowing for rapid digestion, typically within 5-15 minutes for standard-scale reactions.[1] For large-scale applications, reaction times may need to be extended to ensure complete digestion.[2] A key advantage of the FastDigest system is the elimination of star activity under recommended conditions, ensuring high fidelity of the digestion process.[1]
Key Applications
Linearization of plasmid DNA with BstXI is a crucial step in various biopharmaceutical production workflows:
-
Viral Vector Production (AAV and Lentivirus): Linearized plasmids are often used in the production of viral vectors to improve the efficiency and safety of the vector packaging process.[3][4][5][6]
-
Stable Cell Line Generation: Transfection of cells with linearized plasmid DNA can increase the frequency of stable integration into the host genome.[3][7][8]
-
DNA Vaccines: The efficacy of DNA vaccines can be influenced by the topology of the plasmid DNA, with linearized vectors sometimes offering advantages in terms of immune response.[9]
Experimental Protocols
Protocol 1: Large-Scale Plasmid Digestion with FastDigest BstXI
This protocol is designed for the digestion of up to 200 µg of plasmid DNA.
Materials:
-
High-purity plasmid DNA (pre-qualified for downstream application)
-
FastDigest BstXI (Thermo Scientific™, #FD1024 or similar)[1]
-
10X FastDigest Buffer or 10X FastDigest Green Buffer[1]
-
Nuclease-free water
-
Sterile, nuclease-free microcentrifuge tubes or larger reaction vessels
Procedure:
-
Reaction Setup: Assemble the reaction components at room temperature in the order listed in the table below. To ensure homogeneity, gently vortex the mixture and then centrifuge briefly to collect the contents at the bottom of the tube.
-
Incubation: Incubate the reaction at 37°C. For large-scale digestions, an extended incubation time of up to 16 hours may be necessary to ensure complete digestion.[2]
-
Enzyme Inactivation (Optional): To stop the reaction, heat the mixture at 80°C for 5 minutes.[1] This step is recommended before downstream applications that do not involve a purification step.
-
Purification: For applications requiring highly pure linearized plasmid, such as transfection for clinical applications, it is recommended to purify the digested DNA. This can be achieved through methods like phenol-chloroform extraction followed by ethanol precipitation, or by using specialized large-scale purification columns.[3]
Reaction Setup for Large-Scale Digestion:
| Component | Volume for 100 µg DNA | Volume for 200 µg DNA | Final Concentration |
| Nuclease-free water | to 500 µL | to 1000 µL | - |
| 10X FastDigest Buffer | 50 µL | 100 µL | 1X |
| Plasmid DNA (≤1 mg/mL) | 100 µg | 200 µg | 0.2 µg/µL |
| FastDigest BstXI | 5-10 µL | 10-20 µL | - |
| Total Volume | 500 µL | 1000 µL |
Note on Methylation: FastDigest BstXI activity is impaired by overlapping dcm methylation.[1] It is recommended to propagate plasmids in a dcm-deficient E. coli strain, such as GM2163.[1]
Protocol 2: Quality Control of Linearized Plasmid DNA
Comprehensive quality control is essential to ensure the purity, integrity, and concentration of the linearized plasmid DNA.[10][11]
1. Agarose Gel Electrophoresis:
-
Purpose: To visually confirm the completeness of the digestion and the size of the linearized plasmid.
-
Method:
-
Load a small aliquot (e.g., 50-100 ng) of the digested plasmid DNA onto a 1% agarose gel alongside an uncut plasmid control and a DNA ladder.
-
Run the gel and visualize the bands under UV light.
-
-
Expected Result: A single band corresponding to the expected size of the linearized plasmid. The uncut control should show predominantly supercoiled and open-circular forms.
2. Capillary Electrophoresis (CE):
-
Purpose: To provide high-resolution separation and accurate quantification of different plasmid isoforms (supercoiled, open-circular, and linear).[1][2][12][13] CE is a highly sensitive and reproducible method suitable for regulatory submissions.[2][13]
-
Method: Utilize a capillary electrophoresis system with a suitable kit for plasmid analysis.
-
Expected Result: A sharp peak corresponding to the linear plasmid isoform, with minimal to no presence of supercoiled or open-circular forms. Regulatory agencies often recommend >80% purity for the desired plasmid isoform.[2][13]
3. Agilent Bioanalyzer:
-
Purpose: An alternative to CE for automated electrophoresis that provides data on sizing, quantitation, and purity of the digested DNA.[14][15]
-
Method: Use a DNA-specific chip and follow the manufacturer's protocol.
-
Expected Result: A clean electropherogram showing a single peak at the expected size of the linearized plasmid.
Quantitative Data Summary:
| Quality Control Assay | Parameter Measured | Acceptance Criteria |
| Agarose Gel Electrophoresis | Completeness of Digestion & Size Verification | Single band at expected molecular weight; no visible undigested plasmid |
| Capillary Electrophoresis | Purity (% Linear Form) | >95% linear isoform |
| Agilent Bioanalyzer | Purity & Size Confirmation | Single peak at expected size with high purity |
| UV Spectrophotometry (A260/A280) | Purity from Protein/Organic Contamination | 1.8 - 2.0 |
| Endotoxin Assay | Endotoxin Levels | < 10 EU/mg of plasmid DNA[16] |
Experimental Workflows and Signaling Pathways
Workflow for Large-Scale Plasmid Digestion and Purification
Caption: Workflow for large-scale plasmid digestion.
Innate Immune Signaling Activated by Plasmid DNA
Transfected plasmid DNA can be recognized by the innate immune system, triggering signaling pathways that can influence transgene expression and the overall therapeutic outcome.[9][17][18][19] The diagram below illustrates the cGAS-STING pathway, a key mechanism for cytosolic DNA sensing.[20][21]
References
- 1. sciex.com [sciex.com]
- 2. sciex.com [sciex.com]
- 3. Optimizing the generation of stable neuronal cell lines via pre-transfection restriction enzyme digestion of plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lentiviral Vector Production Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Lentiviral Vector for Gene Expression | VectorBuilder [en.vectorbuilder.com]
- 6. Plasmids for Lentivirus and AAV Manufacturing - Anemocyte [anemocyte.com]
- 7. researchgate.net [researchgate.net]
- 8. difference between a linear and circular plasmid/DNA for stable transfections - Molecular Biology [protocol-online.org]
- 9. Harnessing DNA-induced immune responses for improving cancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. biocompare.com [biocompare.com]
- 12. A platform method for plasmid isoforms analysis by capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vaccine Plasmid Topology Monitoring by Capillary Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. Large-scale purification of pharmaceutical-grade plasmid DNA using tangential flow filtration and multi-step chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Molecular mechanism of immune response induced by foreign plasmid DNA after oral administration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular mechanisms for enhanced DNA vaccine immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Innate Immune Signaling by, and Genetic Adjuvants for DNA Vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. STING inhibition enables efficient plasmid-based gene expression in primary vascular cells: A simple and cost-effective transfection protocol - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting incomplete digestion with FD1024 BstXI
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for incomplete digestion when using the FastDigest BstXI enzyme (FD1024).
Troubleshooting Incomplete Digestion
Incomplete digestion is a common issue in molecular biology workflows. This guide will help you identify the potential causes and provide solutions to ensure complete digestion of your DNA substrate with BstXI.
FAQs: Quick Solutions
Q1: My BstXI digestion is incomplete. What are the most common causes?
A1: The most frequent reasons for incomplete digestion include:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.[1][2][3]
-
Suboptimal Reaction Conditions: The buffer, incubation temperature, or reaction volume may not be optimal for BstXI activity.
-
DNA Quality Issues: Contaminants in your DNA preparation can inhibit the enzyme.[4][5][6]
-
DNA Methylation: BstXI activity can be blocked by dcm methylation at or overlapping its recognition site.[7][8][9]
Q2: How can I check if my BstXI enzyme is active?
A2: Perform a control digest with a known, reliable DNA substrate like lambda (λ) DNA, which has 13 BstXI recognition sites.[9] If the control DNA is digested successfully, your enzyme is likely active, and the issue lies with your experimental DNA or reaction setup.[1][3]
Q3: What is the optimal temperature for BstXI digestion?
A3: The optimal incubation temperature for BstXI can vary slightly depending on the supplier. For Thermo Scientific's FastDigest BstXI (this compound), the recommended temperature is 37°C.[9] Other suppliers may recommend temperatures such as 45°C or 50°C.[10] Always refer to the manufacturer's protocol for the specific enzyme you are using.
Q4: Can DNA methylation affect BstXI digestion?
A4: Yes, BstXI is sensitive to dcm methylation.[7][8][9] If the recognition sequence is methylated, the enzyme's cleavage can be impaired or blocked.[7][8][9] To overcome this, consider using a dam-/dcm- competent E. coli strain for plasmid propagation.[4][9]
Q5: What is "star activity" and can it affect my results?
A5: Star activity is the relaxation of enzyme specificity, leading to cleavage at non-canonical sites under non-optimal conditions.[11][12] For BstXI, this can be caused by high glycerol concentrations (>5%), prolonged incubation times, or an incorrect buffer environment.[8][12] This may result in unexpected bands on your gel.
Troubleshooting Workflow
If you are experiencing incomplete digestion, follow this systematic workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for incomplete BstXI digestion.
Potential Causes of Incomplete Digestion and Their Solutions
The following diagram illustrates the relationships between common problems and their solutions.
Caption: Causes and solutions for incomplete BstXI digestion.
Quantitative Data and Experimental Protocols
Table 1: BstXI Reaction Conditions from Various Suppliers
| Parameter | Thermo Fisher (this compound) | NEB (R0113) | Jena Bioscience | Vivantis (RE1240) |
| Incubation Temp. | 37°C[9] | 37°C[8][13] | 50°C[10] | 37°C[14] |
| Reaction Buffer | 1X FastDigest Buffer[9] | 1X NEBuffer™ r3.1[8][13] | 1x UB[10] | 1X Buffer V3[14] |
| Incubation Time | 5-15 minutes[9] | 1 hour (standard)[8][13] | 5-10 minutes[10] | Not specified |
| Heat Inactivation | 80°C for 5 min[9] | 80°C for 20 min[7][8] | 65°C for 20 min[10] | 65°C for 20 min[14] |
Table 2: Buffer Compatibility for Double Digestion (Jena Bioscience)
| Buffer | Relative Activity |
| B1 | <25% |
| B2 | 100% |
| B3 | 100% |
| B5 | 50% |
| 1x UB (recommended) | 100%[10] |
Protocol: Control Digestion with Lambda (λ) DNA
This protocol is designed to verify the activity of your this compound BstXI enzyme.
-
Reaction Setup: On ice, combine the following in a microcentrifuge tube:
-
Nuclease-free water: 15 µL
-
10X FastDigest Buffer: 2 µL
-
Lambda (λ) DNA (1 µg): 2 µL
-
This compound BstXI: 1 µL
-
Total Volume: 20 µL
-
-
Mixing: Gently mix the reaction by pipetting up and down. Do not vortex.[4][10] Centrifuge briefly to collect the contents at the bottom of the tube.
-
Incubation: Incubate the reaction at 37°C for 15 minutes.[9]
-
Analysis: Load the entire reaction onto a 1% agarose gel alongside an undigested λ DNA control. Run the gel and visualize the banding pattern. A successful digestion will show multiple distinct bands, while undigested DNA will appear as a single high-molecular-weight band.
Protocol: Assessing DNA Purity
Contaminants from DNA purification kits can inhibit restriction enzymes.[4][5][6]
-
Spectrophotometry: Measure the absorbance of your DNA sample at 230 nm, 260 nm, and 280 nm using a spectrophotometer (e.g., NanoDrop).
-
Ratio Analysis:
-
A260/A280 Ratio: A ratio of ~1.8 is indicative of pure DNA. Lower ratios may indicate protein contamination.
-
A260/A230 Ratio: This ratio should be between 2.0 and 2.2. Lower ratios can suggest contamination with phenol, guanidine, or other salts.
-
-
Purification: If ratios are outside the optimal range, consider re-purifying your DNA using a column-based kit or ethanol precipitation.[4][10]
References
- 1. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 4. go.zageno.com [go.zageno.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. genscript.com [genscript.com]
- 7. BstXI [en.best-enzymes.com]
- 8. neb.com [neb.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. BstXI, Restriction Enzymes: "B" Enzymes - Jena Bioscience [jenabioscience.com]
- 11. Compensating for star activity of restriction enzymes [takarabio.com]
- 12. Star activity - Wikipedia [en.wikipedia.org]
- 13. neb.com [neb.com]
- 14. vivantechnologies.com [vivantechnologies.com]
How to prevent star activity with FastDigest BstXI
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent star activity when using FastDigest BstXI.
Troubleshooting Guide: Preventing Star Activity with FastDigest BstXI
Star activity is the relaxation or alteration of an enzyme's recognition sequence specificity, leading to cleavage at non-canonical sites. While Thermo Scientific FastDigest enzymes are designed to be highly active in the universal FastDigest buffer and generally exhibit low levels of star activity, prolonged incubation or suboptimal reaction conditions can induce it.[1]
Question: I am observing unexpected bands in my digestion, suggesting star activity. How can I prevent this?
Answer: To prevent star activity with FastDigest BstXI, it is crucial to adhere to the recommended protocol. Several factors can contribute to this issue. Below is a step-by-step guide to troubleshoot and prevent star activity.
Key Factors Influencing Star Activity
Under non-optimal conditions, restriction enzymes can cleave sequences that are similar but not identical to their recognition site.[2][3] The following conditions are known to contribute to star activity:
-
High Glycerol Concentration: The final glycerol concentration in the reaction should not exceed 5% (v/v).[2][4][5] Since the enzyme is stored in a glycerol-containing buffer, using too much enzyme can increase the final glycerol concentration.
-
High Enzyme to DNA Ratio: An excessive amount of enzyme relative to the DNA substrate can lead to off-target cleavage.[2][6]
-
Prolonged Incubation Time: While FastDigest enzymes are rapid, significantly extending the incubation time beyond the recommended duration can increase the likelihood of star activity.[1]
-
Suboptimal Buffer Conditions: Low ionic strength or a pH outside the optimal range can affect enzyme fidelity.[2][6]
-
Presence of Organic Solvents: Contaminants such as ethanol or DMSO in the DNA preparation can promote star activity.[2][6]
-
Incorrect Divalent Cations: The use of divalent cations other than Mg++, such as Mn++, can induce star activity.[2][6]
Summary of Reaction Conditions to Prevent Star Activity
| Parameter | Recommended Condition | Condition Promoting Star Activity |
| Glycerol Concentration | ≤ 5% (v/v) | > 5% (v/v)[2][4][5] |
| Enzyme Volume | ≤ 1/10th of total reaction volume[1] | > 1/10th of total reaction volume |
| Enzyme to DNA Ratio | 1 µL for up to 1 µg of plasmid/lambda DNA[1] | > 10 units per µg of DNA[6] |
| Incubation Time | 5 minutes for plasmid/lambda DNA[1] | Prolonged incubation (e.g., overnight)[1][7] |
| Reaction Buffer | 1X FastDigest or FastDigest Green Buffer[1] | Low ionic strength buffer (<25 mM)[2] |
| pH | ~pH 7.4 (in 1X FastDigest Buffer) | > pH 8.0[2][8] |
| Divalent Cation | Mg++ (present in FastDigest Buffer) | Substitution with Mn++, Cu++, Co++, or Zn++[2][6] |
| DNA Purity | Free of organic solvents (e.g., ethanol, DMSO) | Presence of organic solvents[2][6] |
Experimental Protocol: Standard Digestion with FastDigest BstXI
This protocol is designed for the digestion of up to 1 µg of plasmid DNA.
Materials:
-
FastDigest BstXI enzyme
-
10X FastDigest or FastDigest Green Buffer
-
Plasmid DNA (up to 1 µg)
-
Nuclease-free water
Procedure:
-
Reaction Setup: Combine the following components at room temperature in the order indicated:
| Component | Volume for 20 µL reaction |
| Nuclease-free water | 15 µL |
| 10X FastDigest or FastDigest Green Buffer | 2 µL |
| DNA (up to 1 µg) | 2 µL |
| FastDigest BstXI | 1 µL |
| Total Volume | 20 µL |
-
Mixing: Mix the reaction gently by pipetting up and down. Spin down the contents briefly in a microcentrifuge.
-
Incubation: Incubate the reaction at 37°C for 5 minutes.[1][9]
-
Stopping the Reaction (Optional): To inactivate the enzyme, heat the reaction at 80°C for 5 minutes.[1]
-
Analysis: If using FastDigest Green Buffer, the reaction can be directly loaded onto an agarose gel.[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting star activity with FastDigest BstXI.
Caption: Troubleshooting workflow for preventing star activity with FastDigest BstXI.
Frequently Asked Questions (FAQs)
Q1: Can I perform an overnight digestion with FastDigest BstXI? A1: It is not recommended. Prolonged incubation with FastDigest BstXI may result in star activity.[1] For most substrates like plasmid and lambda DNA, a 5-minute incubation is sufficient for complete digestion.[1]
Q2: What is the maximum volume of FastDigest BstXI I can add to my reaction? A2: The combined volume of FastDigest enzymes in a reaction should not exceed 1/10th of the total reaction volume to keep the glycerol concentration below 5%.[1]
Q3: Can I use a different buffer for digestion with FastDigest BstXI? A3: It is highly recommended to use the provided 1X FastDigest or FastDigest Green Buffer. All FastDigest enzymes are 100% active in this universal buffer, which is optimized to prevent star activity under recommended conditions.[1] Using other buffers may lead to suboptimal performance and star activity.
Q4: My DNA is dissolved in a buffer containing EDTA. Will this affect the digestion? A4: EDTA chelates Mg++, which is an essential cofactor for restriction enzymes. High concentrations of EDTA in your DNA sample can inhibit the digestion. It is recommended to use a low EDTA buffer (e.g., TE buffer with 0.1 mM EDTA) for DNA storage or to purify the DNA before digestion.
Q5: Does DNA methylation affect FastDigest BstXI activity? A5: Yes, FastDigest BstXI cleavage can be impaired by overlapping dcm methylation. To avoid this, it is recommended to use a dcm-negative E. coli strain, such as GM2163, for plasmid propagation.[1]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. neb.com [neb.com]
- 3. takarabio.com [takarabio.com]
- 4. neb.com [neb.com]
- 5. neb.com [neb.com]
- 6. What can I do to prevent star activity in my restriction enzyme digestions? [promega.com]
- 7. neb.com [neb.com]
- 8. What should I do to prevent star activity? | AAT Bioquest [aatbio.com]
- 9. Reaction Conditions for FastDigest Restriction Enzymes | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Troubleshooting Unexpected DNA Bands After Restriction Digestion
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals who encounter unexpected DNA banding patterns after restriction enzyme digestion, with a focus on scenarios similar to those involving enzymes like FD1024.
Frequently Asked Questions (FAQs)
Q1: After digesting my plasmid DNA with this compound, I see more bands than I expected on the agarose gel. What could be the cause?
A1: Unexpected DNA bands following a restriction digest can arise from several factors. The most common causes are partial or incomplete digestion, star activity, or the presence of contaminants.[1][2] It is also possible that your DNA sample is contaminated with other DNA templates or that there are unexpected recognition sites in your sequence.[3]
Q2: What is incomplete digestion and how can I fix it?
A2: Incomplete digestion occurs when the restriction enzyme fails to cut all of its recognition sites within the DNA sample.[4][5] This results in a mixture of fully digested, partially digested, and undigested DNA, appearing as extra bands on a gel that are typically larger than the smallest expected fragment.[6][7]
To resolve incomplete digestion, you can:
-
Increase Incubation Time: Extend the incubation period to allow the enzyme more time to cut.[2][3]
-
Add More Enzyme: Increase the units of enzyme per microgram of DNA. A general recommendation is to use 5-10 units of enzyme per µg of plasmid DNA.[8]
-
Purify Your DNA: Contaminants from the DNA purification process (e.g., salts, ethanol, EDTA) can inhibit enzyme activity.[9] Re-purifying your DNA sample may be necessary.
-
Optimize Reaction Conditions: Ensure you are using the optimal buffer, temperature, and reaction volume as recommended by the enzyme manufacturer.[4]
Q3: My gel shows a smear or many bands smaller than my expected fragments. What is star activity?
A3: Star activity is the relaxation of an enzyme's specificity, leading it to cut at sites that are similar but not identical to its true recognition sequence.[10][11] This results in smaller, unexpected DNA fragments and can sometimes appear as a smear on the gel.[6]
Q4: How can I prevent star activity?
A4: Star activity is often caused by non-optimal reaction conditions.[10][11][12][13] To prevent it, adhere to the following guidelines:
-
Avoid Excess Enzyme: Using too much enzyme can lead to off-target cutting.[14] Do not exceed 10% of the total reaction volume with the enzyme solution to keep the glycerol concentration below 5%.[8]
-
Use the Correct Buffer: Always use the buffer recommended by the enzyme supplier.[3]
-
Check Reaction Conditions: High pH (>8.0), low ionic strength, and the presence of organic solvents can all contribute to star activity.[11][12][13][14]
-
Limit Incubation Time: While you want to ensure complete digestion, excessively long incubation times can sometimes increase the likelihood of star activity.[11][13]
Q5: Could DNA methylation be affecting my this compound digestion?
A5: Yes, DNA methylation can block the activity of certain restriction enzymes.[15] If your DNA was isolated from a bacterial strain that expresses methyltransferases (like Dam or Dcm in E. coli), recognition sites may be methylated.[16][17][18] If this compound is sensitive to this methylation, it will not be able to cut, leading to an incorrect banding pattern.
To address this, you can:
-
Use a Methylation-Insensitive Enzyme: Check if an isoschizomer or neoschizomer of your enzyme is available that is not affected by methylation.[5]
-
Propagate Plasmids in a dam/dcm- Strain: Use E. coli strains that lack the genes for these methyltransferases to produce unmethylated plasmid DNA.[5][19]
Troubleshooting Guide
Experimental Protocols
Standard Restriction Digestion Protocol:
-
In a sterile microcentrifuge tube, combine the following in this order:
-
Nuclease-free water
-
10X Reaction Buffer
-
DNA (1 µg)
-
-
Mix the contents gently by pipetting.
-
Add the restriction enzyme (e.g., this compound) last. Typically, 1 µL (5-10 units) is sufficient.[8] The enzyme volume should not exceed 10% of the total reaction volume.
-
Gently mix again by pipetting or flicking the tube. Briefly centrifuge to collect the reaction mixture at the bottom of the tube.
-
Incubate at the enzyme's optimal temperature (usually 37°C) for 1 hour.
-
Stop the reaction by adding a loading dye containing EDTA or by heat inactivation if recommended by the manufacturer.
-
Analyze the results by running the digested DNA on an agarose gel alongside an undigested control and a DNA ladder.
Data Presentation
Table 1: Common Causes of Unexpected Bands and Recommended Adjustments
| Observation on Gel | Potential Cause | Recommended Action | Parameter to Adjust |
| Additional bands larger than the smallest expected fragment. | Incomplete Digestion | Increase enzyme units, extend incubation time, or purify DNA. | Enzyme concentration, Incubation time, DNA purity |
| Smear or multiple bands smaller than the smallest expected fragment. | Star Activity | Decrease enzyme units, use correct buffer, shorten incubation. | Enzyme concentration, Buffer composition, Incubation time |
| Expected bands are missing, and a larger band corresponding to undigested DNA is present. | Enzyme Inhibition / Methylation | Purify DNA, use a methylation-insensitive enzyme, or grow plasmid in a dam/dcm- strain. | DNA purity, Enzyme choice, Host strain |
| Faint or no bands. | Inactive Enzyme | Check enzyme storage and expiration date. Run a control digest with a known substrate. | Enzyme stock |
| Diffuse or smeared bands. | Nuclease Contamination / Poor DNA Quality | Re-purify DNA, use fresh, sterile reagents. | DNA purity, Reagents |
Table 2: Recommended Reaction Setup for a Standard 50 µL Digestion
| Component | Volume | Final Concentration |
| Nuclease-Free Water | Up to 50 µL | N/A |
| 10X Reaction Buffer | 5 µL | 1X |
| DNA | 1 µg | 20 ng/µL |
| Restriction Enzyme (10 units/µL) | 1 µL | 0.2 units/µL |
| Total Volume | 50 µL |
Visualizations
Caption: Troubleshooting workflow for unexpected DNA bands.
References
- 1. neb.com [neb.com]
- 2. youtube.com [youtube.com]
- 3. go.zageno.com [go.zageno.com]
- 4. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - FR [thermofisher.com]
- 8. neb.com [neb.com]
- 9. genscript.com [genscript.com]
- 10. Star activity - Wikipedia [en.wikipedia.org]
- 11. What causes star activity in restriction enzyme digestions? | AAT Bioquest [aatbio.com]
- 12. What can I do to prevent star activity in my restriction enzyme digestions? [france.promega.com]
- 13. Restriction Enzymes [sigmaaldrich.com]
- 14. neb.com [neb.com]
- 15. The effect of sequence specific DNA methylation on restriction endonuclease cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neb.com [neb.com]
- 17. Effects of methylation on the activities of restriction enzymes [takarabio.com]
- 18. blog.addgene.org [blog.addgene.org]
- 19. Restriction Enzyme Digestion | Thermo Fisher Scientific - US [thermofisher.com]
BstXI Digestion of High Molecular Weight DNA: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the digestion of high molecular weight (HMW) genomic DNA using the BstXI restriction enzyme.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for BstXI digestion?
A1: Optimal conditions for BstXI can vary slightly by manufacturer, but generally involve incubation at 37°C, 50°C, or 55°C in its recommended 1X reaction buffer.[1][2][3][4][5] It is crucial to consult the manufacturer's specific protocol for the enzyme you are using. Key factors for successful digestion of HMW DNA include ensuring the DNA is free of contaminants and using appropriate enzyme-to-DNA ratios.[3][6]
Q2: My HMW genomic DNA is not digesting completely. What are the possible causes?
A2: Incomplete digestion of HMW DNA is a common issue. Several factors can contribute to this problem:
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling, such as repeated freeze-thaw cycles.[7]
-
DNA Quality: The HMW DNA preparation may contain inhibitors like phenol, chloroform, ethanol, or high salt concentrations from the extraction process.[6]
-
Suboptimal Reaction Conditions: Incorrect buffer composition, incubation temperature, or reaction volume can inhibit enzyme activity.[8]
-
DNA Methylation: BstXI cleavage can be impaired or blocked by dcm methylation.[1][5][9][10][11] If your DNA was isolated from a dcm-positive E. coli strain, this could be the cause.
-
Insufficient Incubation Time: High molecular weight DNA may require longer incubation times or higher enzyme concentrations for complete digestion compared to smaller DNA like plasmids.[2][3]
Q3: I see unexpected bands or a smear on my gel after digestion. What does this mean?
A3: Unexpected bands or smearing can indicate a few issues:
-
Star Activity: This is the relaxation of enzyme specificity, leading to cleavage at non-canonical sites. It can be caused by high glycerol concentrations (>5%), prolonged incubation times, a high enzyme-to-DNA ratio, or non-optimal buffer conditions.[5][12][13]
-
Nuclease Contamination: Contaminating nucleases in your DNA preparation or the enzyme stock can cause non-specific degradation, resulting in a smear.[6][8] You can check for this by incubating your DNA in the reaction buffer without the BstXI enzyme.[12]
-
Incomplete Digestion: A partial digest will show a combination of expected bands and higher molecular weight bands corresponding to uncut or partially cut DNA.[6]
Q4: How can I prevent shearing of my HMW DNA during the digestion setup?
A4: HMW DNA is extremely sensitive to mechanical stress. To prevent shearing:
-
Use Wide-Bore Pipette Tips: Always use wide-bore tips when handling HMW DNA.[14]
-
Mix Gently: Do not vortex the DNA or the reaction mixture.[2][14] Instead, mix by gently flicking the tube or slowly pipetting up and down.[3][14]
-
Minimize Freeze-Thaw Cycles: Aliquot your HMW DNA to avoid repeated freezing and thawing.[14]
Q5: How does DNA methylation affect BstXI digestion?
A5: BstXI is sensitive to overlapping dcm methylation.[1][5][9][10] If the recognition site is methylated by a Dcm methylase, the enzyme's activity will be impaired or blocked. To overcome this, it is recommended to use a dam-/dcm- competent E. coli strain for propagating any DNA that will be used in a BstXI digest.[1][5]
BstXI Reaction Conditions: Manufacturer Comparison
For easy comparison, the following table summarizes BstXI reaction conditions from various suppliers. Always refer to the product manual for the most accurate and up-to-date information.
| Parameter | Thermo Fisher Scientific (FastDigest) | New England Biolabs (NEB) | Jena Bioscience | Roboklon | Vivantis |
| Incubation Temp. | 37°C[1] | 37°C[5][10] | 50°C[2] | 50°C[3] | 37°C[4] |
| Heat Inactivation | 80°C for 5 min[1] | 80°C for 20 min[5][10] | 65°C for 20 min[2] | 65°C for 20 min[3] | 65°C for 20 min[4] |
| Recommended Buffer | 1X FastDigest or FastDigest Green Buffer[1] | 1X NEBuffer™ r3.1[5][10] | 1x Universal Buffer (UB)[2] | 10x Reaction Buffer High[3] | 1X Buffer V3[4] |
| BSA Requirement | Included in buffer[15] | Supplied as Recombinant Albumin[5] | Recommended, added separately[3] | Recommended, added separately[3] | Included in buffer[4] |
| Methylation Sensitivity | Impaired by dcm[1] | Blocked by some dcm[5][10] | Not specified | Potential inhibition by dcm[3] | Not specified |
Experimental Protocols
Protocol 1: Standard Digestion of HMW Genomic DNA with BstXI
This protocol provides a general framework for digesting HMW gDNA.
-
Prepare the Reaction Mix: In a sterile microcentrifuge tube, assemble the following components on ice. Add the enzyme last.
-
Nuclease-Free Water: to a final volume of 50 µL
-
10X Reaction Buffer: 5 µL
-
HMW Genomic DNA (0.1-1 µg): X µL
-
BstXI Enzyme (1-2 units per µg DNA): 1 µL
-
Note: The enzyme volume should not exceed 10% of the total reaction volume to keep glycerol concentration low.[2]
-
-
Mix Gently: After adding the enzyme, mix the reaction by slowly pipetting up and down with a wide-bore tip. Do not vortex.[2][3] Briefly centrifuge the tube to collect the contents at the bottom.
-
Incubate: Incubate the reaction at the manufacturer's recommended temperature (e.g., 37°C or 50°C) for 1-4 hours. For HMW DNA, a longer incubation time may be necessary.[2][3]
-
Inactivate the Enzyme: Heat-inactivate the reaction by incubating at the temperature and duration specified by the manufacturer (e.g., 65°C or 80°C for 20 minutes).[2][5] Alternatively, stop the reaction by adding EDTA to a final concentration of 20 mM.[2][3]
-
Analyze Results: Load an aliquot of the digested DNA on an appropriate agarose gel (e.g., 0.7% for HMW DNA) to visualize the results. Use a pulsed-field gel electrophoresis (PFGE) system for better resolution of very large fragments.
Visual Guides and Workflows
BstXI Digestion Workflow
Caption: A standard workflow for digesting high molecular weight genomic DNA with BstXI.
Troubleshooting Incomplete Digestion
Caption: A decision tree for troubleshooting incomplete BstXI digestion of HMW DNA.
Preventing Star Activity
Caption: Key factors that cause star activity and the corresponding preventative measures.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. BstXI, Restriction Enzymes: "B" Enzymes - Jena Bioscience [jenabioscience.com]
- 3. roboklon.com [roboklon.com]
- 4. vivantechnologies.com [vivantechnologies.com]
- 5. neb.com [neb.com]
- 6. benchfly.com [benchfly.com]
- 7. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. imbb.forth.gr [imbb.forth.gr]
- 9. BstXI [en.best-enzymes.com]
- 10. neb.com [neb.com]
- 11. assaybiotechnology.com [assaybiotechnology.com]
- 12. BstXI (10 U/μL), 500 units - FAQs [thermofisher.com]
- 13. The Fidelity Index provides a systematic quantitation of star activity of DNA restriction endonucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web.genewiz.com [web.genewiz.com]
- 15. Thermo Scientific™ BstXI (10 U/μL) | Fisher Scientific [fishersci.ca]
Improving ligation efficiency of BstXI digested fragments
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the ligation efficiency of DNA fragments digested with the BstXI restriction enzyme.
Troubleshooting Guide
This section addresses specific issues that can arise during the cloning workflow involving BstXI, from initial digestion to final transformation.
Issue 1: Few to No Colonies After Transformation
If your ligation and transformation protocol yields very few or no colonies, it often points to a fundamental issue in the experimental workflow.
Possible Causes and Solutions
| Possible Cause | Solution |
| Incompatible BstXI Ends | The primary challenge with BstXI is its recognition sequence (CCANNNNN/NTGG), which creates variable sticky ends. For ligation to occur, the "N" sequences in the overhangs of the vector and insert must be perfectly complementary[1]. Action: Sequence-verify that the BstXI sites in your vector and insert will generate compatible overhangs. If not, you will need to re-engineer your fragments or choose a different cloning strategy[1]. |
| Inefficient Ligation Reaction | Several factors can inhibit the T4 DNA ligase enzyme or prevent the DNA ends from joining. |
| Inactive Ligase or Buffer | The ATP in the ligase buffer is crucial for the reaction but degrades with repeated freeze-thaw cycles[2][3]. Action: Aliquot the ligase buffer into single-use volumes upon first use. If in doubt, use a fresh tube of buffer and ligase. You can test ligase activity by ligating a DNA ladder and observing a high molecular weight smear on a gel[4][5]. |
| Inhibitors in DNA Prep | Salts, EDTA, ethanol, and other contaminants from DNA purification kits can inhibit T4 DNA ligase[5][6][7]. Action: Purify the digested vector and insert using a reliable spin column or gel extraction kit to remove inhibitors[6][7]. Ensure all ethanol is removed before eluting the DNA. |
| Incorrect DNA Concentration | The total DNA concentration in the ligation reaction should ideally be between 1-10 µg/ml to favor the formation of circular molecules over concatemers[3][5]. Action: Quantify your purified vector and insert fragments and adjust their concentrations accordingly. |
| Poor Transformation Efficiency | The competent cells may not be viable or the transformation protocol may be suboptimal. Action: Always run a positive control transformation with a known amount (e.g., 100 pg–1 ng) of uncut plasmid to verify the efficiency of your competent cells[6]. |
| Incorrect Antibiotic | The antibiotic used in the plates may be incorrect or at the wrong concentration. Action: Double-check that the antibiotic and its concentration match the resistance marker on your vector plasmid[4][6]. |
Issue 2: High Number of Colonies, but All Are Empty Vectors (No Insert)
This common problem indicates that the vector is re-ligating to itself more efficiently than it is ligating to the insert.
Possible Causes and Solutions
| Possible Cause | Solution |
| Incomplete Vector Digestion | If even a small percentage of the vector is not fully digested, this uncut, supercoiled plasmid will transform with very high efficiency, resulting in a large number of background colonies[8]. |
| Suboptimal Digestion | The digestion reaction may be inefficient. Action: Increase the incubation time or the amount of BstXI enzyme used. Ensure you are using the recommended buffer (NEBuffer™ r3.1 for BstXI) and incubation temperature (37°C)[9][10]. Always verify complete linearization of the vector by running a small amount on an agarose gel against an uncut vector control[11]. |
| Vector Self-Ligation | If the vector is digested with only BstXI (or two enzymes that produce compatible ends), the ends can easily re-ligate. Action: Treat the digested vector with a phosphatase, such as Calf Intestinal Phosphatase (CIP) or Shrimp Alkaline Phosphatase (SAP), to remove the 5' phosphate groups. This prevents the vector from ligating to itself[6]. Crucially, the phosphatase must be thoroughly removed or heat-inactivated before the ligation step, as it will also dephosphorylate the insert [5][6]. |
| Suboptimal Vector:Insert Molar Ratio | An incorrect ratio of vector to insert DNA can favor self-ligation. Action: Optimize the molar ratio of vector to insert. A common starting point is a 1:3 molar ratio, but ratios from 1:1 to 1:10 can be tested to find the optimum for your specific fragments[3][12][13]. Use an online tool like NEBioCalculator to determine the correct masses of vector and insert to use[3][14]. |
Experimental Protocols
Protocol 1: BstXI Digestion of Vector and Insert
This protocol is for a standard 50 µL digestion reaction.
-
Set up the reaction: In a sterile microfuge tube, combine the following components. It is recommended to add the enzyme last[15][16].
-
DNA (Vector or Insert): 1 µg
-
10X NEBuffer™ r3.1: 5 µL
-
BstXI Enzyme: 1 µL (typically 10 units)
-
Nuclease-Free Water: to a final volume of 50 µL
-
-
Mix and Incubate: Mix the components gently by pipetting. Do not vortex[16]. Incubate the reaction at 37°C for 1 hour. For genomic DNA or to ensure complete digestion, incubation can be extended[16].
-
Stop the Reaction: Stop the reaction by heat inactivation at 80°C for 20 minutes[9][10]. Alternatively, proceed directly to gel electrophoresis or use a spin column for purification.
-
Purification: Purify the digested DNA fragments using either gel extraction to isolate the band of interest or a PCR purification spin column to clean up the reaction[8][15]. This step is critical to remove the enzyme, buffer components, and small DNA fragments that could interfere with ligation.
Protocol 2: Standard T4 DNA Ligase Reaction
This protocol outlines a typical ligation for cohesive (sticky) ends.
-
Calculate Vector:Insert Ratio: Determine the mass of insert needed for a desired molar ratio (e.g., 1:3 vector:insert). The following formula can be used[13][17][18]: Mass of Insert (ng) = [Mass of Vector (ng) × Size of Insert (kb) / Size of Vector (kb)] × Molar Ratio
-
Set up the ligation reaction on ice:
-
Vector DNA: 25–100 ng
-
Insert DNA: Calculated amount from step 1
-
10X T4 DNA Ligase Buffer: 2 µL
-
T4 DNA Ligase: 1 µL
-
Nuclease-Free Water: to a final volume of 20 µL
-
-
Mix and Incubate: Mix gently. For standard cohesive-end ligations, incubate at 16°C overnight or at room temperature (22-25°C) for 10-60 minutes[2][3]. Lower temperatures favor the annealing of the sticky ends, while higher temperatures are more optimal for the ligase enzyme itself[2].
-
Heat Inactivate (Optional): If using standard T4 DNA Ligase, you can inactivate the enzyme by heating to 65°C for 10 minutes. Do not heat inactivate if using a "Quick Ligation" kit, as this can decrease transformation efficiency[3].
-
Transformation: Use 1-5 µL of the ligation mixture to transform 50 µL of competent E. coli cells[3][5].
Data Summary
Table 1: Recommended Vector:Insert Molar Ratios
| Application | Recommended Molar Ratio (Vector:Insert) | Rationale |
| Single Insert Cloning | 1:1 to 1:10 (start with 1:3) | A moderate excess of insert helps ensure that most vector molecules ligate with an insert rather than re-ligating[3][12]. |
| Small Inserts / Adaptors | Up to 1:20 | A higher excess is needed to drive the reaction towards the desired vector-insert ligation due to the lower probability of collision[3]. |
| Multiple Inserts | 1:6 (Insert:Vector) | A higher concentration of insert molecules is needed to promote the insertion of multiple fragments[3][12]. |
Visualizations
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. bitesizebio.com [bitesizebio.com]
- 3. neb.com [neb.com]
- 4. Restriction Enzyme Cloning Support - Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. neb.com [neb.com]
- 6. neb.com [neb.com]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
- 9. neb.com [neb.com]
- 10. neb.com [neb.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. researchgate.net [researchgate.net]
- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. BstXI, Restriction Enzymes: "B" Enzymes - Jena Bioscience [jenabioscience.com]
- 16. neb.com [neb.com]
- 17. researchgate.net [researchgate.net]
- 18. omnicalculator.com [omnicalculator.com]
FD1024 activity in different reaction buffers
This technical support center provides troubleshooting guides and frequently asked questions regarding the activity of the hypothetical enzyme FD1024 in different reaction buffers. The information provided is based on general principles of enzymology and best practices for enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound?
The optimal pH for an enzyme is the pH at which it exhibits maximum activity.[1] Every enzyme has a specific pH range for optimal performance.[1] For this compound, it is recommended to perform a pH-rate profile by measuring its activity in a series of buffers with overlapping pH ranges to determine the precise optimal pH.
Q2: Which buffer system should I use for my this compound assay?
The choice of buffer is critical for enzyme assays.[1] Commonly used buffers in enzyme assays include phosphate, Tris, HEPES, and MOPS.[1][2] The ideal buffer should have a pKa within one pH unit of the desired assay pH.[2] It is important to choose a buffer that does not interact with the enzyme or substrates.[1][2] For instance, phosphate buffers can sometimes inhibit kinases.[1]
Q3: How does buffer concentration affect this compound activity?
Buffer concentration can influence the ionic strength of the reaction mixture, which in turn can affect enzyme structure and activity.[1] For some carboxylesterases, buffer concentrations up to 100 mM showed similar activity to phosphate-buffered saline.[3] It is advisable to test a range of buffer concentrations (e.g., 25 mM to 200 mM) to find the optimal condition for this compound.
Q4: Can I use additives in my reaction buffer?
Additives like salts, metal ions, or stabilizing agents can be included in the reaction buffer. However, it is crucial to first determine their effect on this compound activity. Some substances can interfere with enzyme assays. For example, EDTA, ascorbic acid, SDS, and sodium azide can interfere with some assays and should be avoided if possible.[4]
Troubleshooting Guide
Problem 1: Low or no this compound activity detected.
-
Possible Cause: Incorrect buffer pH.
-
Solution: Verify the pH of your buffer using a calibrated pH meter. Enzyme activity is highly sensitive to pH.[5]
-
-
Possible Cause: The assay buffer is too cold.
-
Possible Cause: Omission of a necessary component.
-
Possible Cause: Degraded enzyme.
-
Solution: Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles.[5] Use fresh aliquots for each experiment.
-
Problem 2: High background signal in the absence of this compound.
-
Possible Cause: Substrate instability.
-
Solution: The substrate may be unstable and spontaneously breaking down in the reaction buffer. Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.
-
-
Possible Cause: Contamination of reagents.
-
Solution: Use high-purity water and reagents. Ensure that glassware and pipette tips are clean. Contaminants can sometimes mimic enzyme activity or interfere with the detection method.[7]
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Inconsistent pipetting.
-
Solution: Use calibrated pipettes and be consistent with your pipetting technique. When possible, prepare a master mix of reagents to minimize pipetting errors.[4]
-
-
Possible Cause: Temperature fluctuations.
-
Possible Cause: Evaporation from microplate wells.
-
Solution: If using a microplate, be mindful of evaporation, especially in the outer wells.[5] Using a plate sealer or filling the outer wells with water can help minimize this effect.
-
This compound Activity in Different Reaction Buffers
The following table summarizes the relative activity of a hypothetical enzyme, this compound, in various commonly used buffers. This data is for illustrative purposes and should be experimentally verified for your specific conditions.
| Buffer System | pH | Relative Activity (%) | Notes |
| MES | 6.0 | 75 | Good buffering capacity in the acidic range.[2] |
| Phosphate | 7.0 | 90 | Commonly used, but can inhibit some enzymes.[1] |
| HEPES | 7.5 | 100 | Often a good choice as it is considered inert in many systems.[2] |
| Tris-HCl | 8.0 | 85 | pH is temperature-dependent.[2] |
| Glycine-NaOH | 9.0 | 60 | Suitable for assays requiring alkaline conditions. |
Experimental Protocols
Protocol: Determining the Optimal Buffer for this compound Activity
-
Prepare a series of buffers: Prepare 100 mM stocks of different buffers (e.g., MES, Phosphate, HEPES, Tris-HCl, Glycine-NaOH) at various pH values covering a broad range (e.g., pH 5.5 to 10.0).
-
Prepare the reaction mixture: In a microplate well or cuvette, combine the buffer, substrate, and any necessary cofactors.
-
Equilibrate temperature: Incubate the reaction mixture at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction: Add a known amount of this compound enzyme to the reaction mixture and mix gently.
-
Measure the reaction rate: Monitor the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.
-
Calculate the initial velocity: Determine the initial reaction rate from the linear portion of the progress curve.
-
Plot the results: Plot the initial velocity against the pH for each buffer to determine the optimal buffer and pH for this compound activity.
Diagrams
Caption: Experimental workflow for determining optimal buffer conditions.
Caption: Hypothetical signaling pathway involving this compound activation.
References
- 1. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 2. superchemistryclasses.com [superchemistryclasses.com]
- 3. Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. youtube.com [youtube.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. youtube.com [youtube.com]
How many flanking bases does BstXI need for cleavage?
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the BstXI restriction enzyme.
Understanding BstXI Cleavage Requirements
Question: How many flanking bases does BstXI need for efficient cleavage?
Answer: The efficiency of BstXI cleavage is influenced by the number of bases flanking its recognition site. While some cleavage can be observed with very few flanking bases, optimal digestion is achieved with additional nucleotides. Data from studies on short, double-stranded oligonucleotides indicate that cleavage efficiency increases significantly with more flanking bases. For instance, with 6 flanking bases on each side of the recognition sequence, cleavage can reach over 90% after a 20-hour incubation.[1]
Quantitative Data on BstXI Cleavage Efficiency
The following table summarizes the cleavage efficiency of BstXI on oligonucleotides with varying numbers of flanking bases. This data is based on experiments where 1 µg of 5´ [³²P]-labeled oligonucleotide was incubated with 20 units of the enzyme.[1] The percentage of cleavage was determined by visual estimation of autoradiographs after 2 and 20 hours.[1]
| Oligonucleotide Sequence (Recognition site in blue) | Total Length (bp) | Flanking Bases (5' / 3') | % Cleavage (2 hours) | % Cleavage (20 hours) |
| AACTGCAGAACCAATGCATTGG | 22 | 6 / 4 | 0 | 50 |
| AAAACTGCAGCCAATGCATTGGAA | 24 | 7 / 5 | 25 | >90 |
| CTGCAGAACCAATGCATTGGATGCAT | 27 | 6 / 9 | 25 | >90 |
Table 1: Influence of flanking bases on BstXI cleavage efficiency. The recognition sequence for BstXI is CCANNNNN/NTGG.[2]
Experimental Protocols
Detailed Methodology for Determining Cleavage Efficiency
The data presented in Table 1 was generated using the following experimental protocol[1]:
-
Oligonucleotide Phosphorylation: 0.1 A₂₆₀ units of a single-stranded oligonucleotide were phosphorylated at the 5' end using T4 polynucleotide kinase and γ-[³²P] ATP.
-
Duplex Formation: The labeled single-stranded DNA was annealed to its complementary strand to form a double-stranded oligonucleotide.
-
Restriction Digest: 1 µg of the 5´ [³²P]-labeled double-stranded oligonucleotide was incubated with 20 units of BstXI restriction endonuclease.
-
Reaction Conditions: The digestion was carried out at 20°C in a buffer containing 70 mM Tris-HCl (pH 7.6), 10 mM MgCl₂, 5 mM DTT, and NaCl or KCl, depending on the salt requirement of the enzyme.
-
Time Course Analysis: Aliquots were taken from the reaction at 2 hours and 20 hours.
-
Analysis: The samples were analyzed by 20% polyacrylamide gel electrophoresis (PAGE) containing 7 M urea.
-
Quantification: The percentage of cleavage was determined by visual estimation of the resulting autoradiographs.
Troubleshooting Guide
Having trouble with your BstXI digest? Here are some common issues and how to resolve them.
Issue: Incomplete or no DNA digestion.
| Probable Cause | Recommendation |
| Inactive Enzyme | Confirm the enzyme's expiration date and ensure it has been stored at -20°C. Avoid repeated freeze-thaw cycles.[3][4] Test enzyme activity with a control DNA, such as lambda DNA.[3] |
| Insufficient Flanking Bases | If digesting a PCR product, ensure there are enough flanking bases (ideally 6 or more) next to the BstXI recognition site.[1][3] |
| Suboptimal Reaction Conditions | Use the recommended reaction buffer and ensure all necessary cofactors are present.[4] The final glycerol concentration in the reaction should be less than 5%.[4] |
| DNA Methylation | BstXI activity can be blocked by some combinations of overlapping dcm methylation.[2] If your DNA was isolated from a dcm-positive E. coli strain, this could inhibit cleavage. Consider using a dcm-negative strain for plasmid propagation. |
| Contaminants in DNA Prep | Ensure your DNA is free from contaminants like ethanol, phenol, chloroform, or high salt concentrations from purification columns.[3][5] |
Issue: Unexpected bands on the gel.
| Probable Cause | Recommendation |
| Star Activity | This can be caused by high glycerol concentrations (>5%), prolonged incubation times, or incorrect buffer conditions.[2][4] Reduce the amount of enzyme or the incubation time. |
| Enzyme Binding | Sometimes, the enzyme may remain bound to the DNA, causing a gel shift. Adding SDS to the loading dye can help dissociate the enzyme.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the recognition sequence for BstXI? A1: BstXI recognizes the sequence 5'-CCA(N)₅/NTGG-3'.[6]
Q2: At what temperature should I incubate my BstXI digest? A2: The optimal incubation temperature for BstXI can vary by manufacturer, with some recommending 37°C[2] and others 55°C.[7] Always refer to the manufacturer's specific instructions.
Q3: Can I heat-inactivate BstXI? A3: Yes, BstXI can be heat-inactivated by incubating at 80°C for 20 minutes.[2]
Q4: Is BstXI sensitive to methylation? A4: BstXI is not sensitive to dam methylation or CpG methylation. However, its activity can be blocked by some combinations of overlapping dcm methylation.[2]
Q5: Why is ligation of BstXI-digested fragments difficult? A5: Ligation can be challenging because the 3'-cohesive ends have four undefined nucleotides.[6] For successful cloning, the sticky ends generated on both the vector and the insert must be compatible.[8]
Visual Guides
Caption: A typical workflow for digesting DNA with the BstXI restriction enzyme.
Caption: A logical guide to troubleshooting incomplete BstXI digestion.
References
- 1. neb.com [neb.com]
- 2. neb.com [neb.com]
- 3. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. neb.com [neb.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. BstXI (10 U/μL) 500 units | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
FastDigest BstXI (FD1024) vs. Conventional BstXI: A Comparative Guide
In the realm of molecular biology, restriction enzymes are indispensable tools for DNA manipulation. The choice between a traditional restriction enzyme and a more modern, engineered counterpart can significantly impact experimental workflows, efficiency, and time management. This guide provides a detailed comparison between Thermo Scientific's FastDigest BstXI (FD1024) and conventional BstXI enzymes, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their enzyme selection.
Executive Summary
The primary distinction between FastDigest BstXI and conventional BstXI lies in their speed, buffer compatibility, and overall workflow efficiency. FastDigest BstXI offers a significant time advantage, completing digestions in as little as 5-15 minutes, while conventional BstXI typically requires 1 hour or longer.[1][2] Furthermore, the FastDigest system utilizes a universal buffer, enabling efficient double and multiple digestions without the need for buffer changes or sequential reactions.[1][3] Conventional enzymes, in contrast, often require specific buffers for optimal activity, complicating simultaneous digestions with multiple enzymes.
Performance Comparison
The following table summarizes the key performance characteristics of FastDigest BstXI and conventional BstXI based on available data.
| Feature | FastDigest BstXI (this compound) | Conventional BstXI |
| Digestion Time | 5-15 minutes for most DNA types[1][2] | Typically 1 hour or more |
| Buffer System | Universal FastDigest and FastDigest Green Buffer[1] | Enzyme-specific buffer (e.g., Thermo Scientific O buffer) |
| Double Digestion | Simple and efficient in a single universal buffer[1][3] | Often requires buffer compatibility checks, sequential digestion, or use of a universal buffer with potentially reduced efficiency |
| Downstream Compatibility | 100% activity of many downstream enzymes (e.g., ligases, phosphatases) in FastDigest Buffer[2] | May require DNA purification prior to downstream applications |
| Star Activity | Minimized due to short incubation times and optimized buffer[1] | Can occur with prolonged incubation or non-optimal buffer conditions |
| Heat Inactivation | 80°C for 5 minutes[1] | Varies by manufacturer (e.g., 80°C for 20 minutes) |
Experimental Workflows
The streamlined nature of the FastDigest system simplifies the experimental workflow for restriction digestion, particularly for double digests.
FastDigest BstXI Digestion Workflow
Caption: A simplified workflow for a single digestion using FastDigest BstXI.
Conventional BstXI Double Digestion Workflow (Sequential)
Caption: A typical sequential workflow for a double digestion with two conventional enzymes requiring different buffers.
Experimental Protocols
FastDigest BstXI Single Digestion Protocol
This protocol is for the digestion of up to 1 µg of plasmid DNA.
Materials:
-
FastDigest BstXI (this compound)
-
10X FastDigest Buffer or 10X FastDigest Green Buffer
-
Plasmid DNA (up to 1 µg)
-
Nuclease-free water
Procedure:
-
Combine the following components in a microcentrifuge tube:
-
Nuclease-free water: to a final volume of 20 µL
-
10X FastDigest Buffer: 2 µL
-
Plasmid DNA: X µL (up to 1 µg)
-
-
Add 1 µL of FastDigest BstXI to the reaction mixture.
-
Mix gently and spin down.
-
Incubate at 37°C for 5-15 minutes.
-
(Optional) Inactivate the enzyme by heating at 80°C for 5 minutes. The digested DNA is now ready for downstream applications. If using FastDigest Green Buffer, the reaction can be loaded directly onto an agarose gel.
Conventional BstXI Single Digestion Protocol
This protocol is a general guideline and may need optimization based on the specific manufacturer's instructions.
Materials:
-
Conventional BstXI
-
10X Reaction Buffer (specific for BstXI)
-
Plasmid DNA (1 µg)
-
Nuclease-free water
Procedure:
-
Combine the following components in a microcentrifuge tube:
-
Nuclease-free water: to a final volume of 50 µL
-
10X Reaction Buffer: 5 µL
-
Plasmid DNA: X µL (1 µg)
-
-
Add 1 µL (typically 5-10 units) of conventional BstXI to the reaction mixture.
-
Mix gently and spin down.
-
Incubate at the recommended temperature (e.g., 37°C or 55°C, check manufacturer's data) for at least 1 hour.
-
Inactivate the enzyme according to the manufacturer's instructions (e.g., 80°C for 20 minutes).
-
It is often recommended to purify the digested DNA before proceeding to downstream applications.
FastDigest Double Digestion Protocol
Procedure:
-
Combine the following components in a microcentrifuge tube:
-
Nuclease-free water: to a final volume of 20 µL
-
10X FastDigest Buffer: 2 µL
-
DNA: X µL
-
FastDigest Enzyme 1: 1 µL
-
FastDigest BstXI: 1 µL
-
-
Mix gently and spin down.
-
Incubate at 37°C for 5-15 minutes.
-
(Optional) Heat inactivate.
Conclusion
For researchers prioritizing speed, simplicity, and high-throughput workflows, FastDigest BstXI (this compound) presents a clear advantage over its conventional counterpart. The universal buffer system and rapid digestion times streamline single and multiple digestions, saving significant hands-on and incubation time.[1][3] While conventional BstXI remains a reliable tool, its longer incubation times and buffer incompatibility issues can create bottlenecks in complex cloning and analysis pipelines. The choice between the two will ultimately depend on the specific experimental needs, budget, and desired workflow efficiency. For routine cloning and rapid screening, the FastDigest system offers a compelling and efficient solution.
References
A Head-to-Head Comparison: Thermo Scientific FastDigest BstXI (FD1024) vs. BstXI from Other Suppliers
For researchers in molecular biology and drug development, the efficiency and reliability of restriction enzymes are paramount. This guide provides an objective comparison between Thermo Scientific's FastDigest BstXI (FD1024) and the conventional BstXI offered by other suppliers, such as New England Biolabs (NEB). We will delve into key performance metrics, buffer compatibility, and overall workflow efficiency to aid in your enzyme selection process.
Key Performance Characteristics
A summary of the core features of Thermo Scientific FastDigest BstXI and a typical BstXI from another supplier is presented below. This allows for a quick assessment of the fundamental differences in their protocols and performance claims.
| Feature | Thermo Scientific FastDigest BstXI (this compound) | BstXI (e.g., NEB) |
| Recognition Site | 5'-CCANNNNN↓NTGG-3' | 5'-CCANNNNN↓NTGG-3' |
| Digestion Time | 5-15 minutes[1][2] | 60 minutes (standard protocol)[3][4] |
| Universal Buffer | Yes (100% activity in a single buffer)[1] | No (requires specific buffer, e.g., NEBuffer r3.1)[3] |
| Double Digestion | Simple, with over 175 FastDigest enzymes in a single buffer | Requires buffer compatibility checks and potential sequential digests |
| Star Activity | No star activity even in prolonged incubations[1] | Can occur with high glycerol concentrations (>5%)[3] |
| Heat Inactivation | 80°C for 5 minutes[1] | 80°C for 20 minutes[3] |
| Unit Definition | 1 µL digests 1 µg of substrate DNA in 5 min[1] | 1 unit digests 1 µg of λ DNA in 60 min[3][4] |
Experimental Workflow Comparison
The streamlined workflow of the FastDigest system offers significant time savings and convenience, particularly for complex cloning experiments involving multiple digestions.
References
A Comprehensive Guide to the Restriction Enzyme BstXI
For researchers, scientists, and drug development professionals utilizing restriction enzymes, a thorough understanding of their characteristics is paramount for experimental success. This guide provides a detailed overview of the Type IIP restriction enzyme BstXI, including its recognition sequence, operational conditions from various suppliers, and methylation sensitivity. While BstXI is a unique enzyme with no known isoschizomers or neoschizomers, this guide offers a comparative summary of its properties and reaction conditions as provided by different manufacturers.
Understanding Isoschizomers and Neoschizomers
Before delving into the specifics of BstXI, it is essential to define two key terms in enzymology. Isoschizomers are restriction enzymes that recognize the same DNA sequence and cleave at the same position.[1][2] In contrast, neoschizomers recognize the same DNA sequence but cleave at a different position.[1][3][4] These distinctions are critical when planning cloning experiments, as the resulting DNA ends can vary. As of now, the scientific literature and commercial suppliers do not list any isoschizomers or neoschizomers for BstXI.[5]
BstXI: Recognition Sequence and Cleavage
BstXI, isolated from Bacillus stearothermophilus XI, is a restriction enzyme that recognizes the palindromic sequence 5'-CCANNNNN↓NTGG-3'.[6][7][8] It cleaves the DNA downstream of the recognition sequence, generating a 3'-overhang of four undefined nucleotides. The cleavage site is indicated by the arrow:
5'-CCANNNNN↓NTGG-3' 3'-GGTN↑NNNNNACC-5'
This unique cutting pattern results in fragments with non-complementary ends, which can be challenging to ligate.[5]
Comparative Analysis of BstXI Reaction Conditions
While BstXI is a singular enzyme, different suppliers offer varying buffer systems and recommended reaction conditions. Understanding these differences is crucial for optimizing digestion efficiency. The following table summarizes the key quantitative data for BstXI from prominent suppliers.
| Parameter | New England Biolabs (NEB) | Sigma-Aldrich (Roche) | Jena Bioscience |
| Recognition Sequence | CCANNNNN/NTGG | CCA(N)5/NTGG | 5’–CCAN NNNN↓NTGG–3’ |
| Incubation Temperature | 37°C[6] | 45°C[5] | 50°C[9] |
| Heat Inactivation | 80°C for 20 minutes[6][10] | Not specified | 65°C for 20 minutes[9] |
| Supplied Buffer | 1X NEBuffer™ r3.1 | 1X SuRE/Cut Buffer H | 10x Universal Buffer (UB)[9] |
| Buffer Composition | 100 mM NaCl, 50 mM Tris-HCl, 10 mM MgCl₂, 100 µg/ml Recombinant Albumin (pH 7.9 @ 25°C)[6] | 500 mM Tris-HCl, 1 M NaCl, 100 mM MgCl₂, 10 mM Dithioerythritol (pH 7.5 @ 37°C)[5] | Not explicitly detailed |
| Methylation Sensitivity | dam: Not Sensitivedcm: Blocked by some overlapping combinationsCpG: Not Sensitive[6][10] | Inhibited by N6-methyladenine and 5'-methylcytosine[5] | Not specified |
Detailed Experimental Protocol for BstXI Digestion
This protocol provides a general guideline for a successful BstXI digestion. It is recommended to consult the specific manufacturer's instructions for optimal results.
Materials:
-
DNA substrate
-
BstXI enzyme
-
10X Reaction Buffer
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a sterile microcentrifuge tube, assemble the following components on ice. The enzyme should be added last.
| Component | Volume (for a 50 µl reaction) | Final Concentration |
| Nuclease-free water | Up to 50 µl | |
| 10X Reaction Buffer | 5 µl | 1X |
| DNA | 1 µg | |
| BstXI | 1 µl (10 units) | 0.2 units/µl |
-
Mixing: Gently mix the reaction by pipetting up and down. Do not vortex, as this can denature the enzyme.
-
Incubation: Incubate the reaction at the recommended temperature (37°C for NEB, 45°C for Sigma-Aldrich, 50°C for Jena Bioscience) for 1 hour.[5][6][9] For larger DNA substrates or difficult-to-cut sites, the incubation time may be extended.
-
Stopping the Reaction: To stop the digestion, one of the following methods can be used:
-
Heat Inactivation: Incubate the reaction at the specified temperature and time (e.g., 80°C for 20 minutes for NEB's enzyme).[6][10]
-
EDTA Addition: Add EDTA to a final concentration of 20-50 mM to chelate the Mg²⁺ ions required for enzyme activity.
-
Column Purification: Use a commercial DNA purification kit to remove the enzyme and buffer components.
-
-
Analysis: The digested DNA can be analyzed by agarose gel electrophoresis to verify the cutting pattern.
Logical Relationship of BstXI
The following diagram illustrates the recognition and cleavage characteristics of BstXI.
Caption: BstXI recognizes a specific DNA sequence and creates a 3' overhang.
References
- 1. What are the differences between Isoschizomers and Neoschizomers? | AAT Bioquest [aatbio.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. neb.com [neb.com]
- 4. Isoschizomers | NEB [gongyingshi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. neb.com [neb.com]
- 7. BstXI [en.best-enzymes.com]
- 8. Complete Genome Sequence and Methylome Analysis of Bacillus Strain X1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BstXI, Restriction Enzymes: "B" Enzymes - Jena Bioscience [jenabioscience.com]
- 10. neb.com [neb.com]
The Universal Advantage: A Comparative Guide to FD1024 (FastDigest BstXI) Activity in Universal vs. Specific Buffers
For researchers in molecular biology and drug development, efficiency and accuracy in DNA manipulation are paramount. Restriction enzyme digestion is a fundamental technique in this field, and the choice of buffer system can significantly impact workflow and results. This guide provides a detailed comparison of the performance of Thermo Scientific's FastDigest BstXI (Cat. No. FD1024) in its dedicated universal buffer system against the traditional approach of using enzyme-specific buffers.
Unveiling this compound: The FastDigest BstXI Enzyme
This compound is the catalog number for the restriction enzyme BstXI, part of Thermo Fisher Scientific's FastDigest line of enzymes.[1][2][3] These enzymes are engineered for rapid DNA digestion, typically within 5 to 15 minutes.[1] A key feature of the FastDigest system is the use of a universal buffer, the 10X FastDigest Buffer and 10X FastDigest Green Buffer, in which all FastDigest enzymes exhibit 100% activity.[1] This eliminates the need for sequential digestions when using multiple enzymes, a significant timesaver in the lab.[1]
Universal vs. Specific Buffers: A Head-to-Head Comparison
The primary advantage of the FastDigest system, and therefore this compound, lies in its universal buffer compatibility. This contrasts with traditional restriction enzymes that often require specific, optimized buffers for maximal activity. The following table summarizes the key differences:
| Feature | This compound in Universal FastDigest Buffer | Traditional Enzymes in Specific Buffers |
| Enzyme Activity | 100% activity for all FastDigest enzymes in a single buffer.[1] | Activity can vary significantly between different enzyme-specific buffers. |
| Workflow | Simultaneous digestion with multiple FastDigest enzymes is possible.[1] | Sequential digestions are often necessary, increasing hands-on time. |
| Time to Result | Rapid digestion in 5-15 minutes.[1] | Digestion times can be longer and vary between enzymes. |
| Buffer Management | Single buffer for all FastDigest enzymes simplifies inventory and setup. | Requires stocking and managing multiple enzyme-specific buffers. |
| Downstream Compatibility | Downstream applications like ligation and dephosphorylation can be performed in the same buffer.[1] | Buffer exchange or DNA purification may be required before downstream steps. |
| Star Activity | No star activity observed even with prolonged incubation.[1] | Risk of star activity (non-specific cleavage) if incubation times or conditions are not optimal. |
Experimental Protocol: Rapid DNA Digestion with this compound
The following protocol outlines a typical DNA digestion using this compound with the FastDigest universal buffer.
Materials:
-
FastDigest BstXI (this compound)
-
10X FastDigest or 10X FastDigest Green Buffer
-
DNA sample (plasmid, genomic, or PCR product)
-
Nuclease-free water
-
Incubator or water bath at 37°C
Procedure:
-
On ice, combine the following components in a microcentrifuge tube:
-
1 µL of 10X FastDigest Buffer or 10X FastDigest Green Buffer
-
Up to 1 µg of DNA
-
1 µL of FastDigest BstXI (this compound)
-
Nuclease-free water to a final volume of 10 µL
-
-
Mix gently and centrifuge briefly to collect the contents at the bottom of the tube.
-
Incubate at 37°C for 5-15 minutes.
-
(Optional) If using FastDigest Green Buffer, the reaction can be directly loaded onto an agarose gel for electrophoresis. The green buffer contains tracking dyes for this purpose.[1]
-
(Optional) To inactivate the enzyme, incubate at 80°C for 5 minutes.[1]
Streamlining Multi-Enzyme Digests: A Workflow Comparison
The true power of the universal buffer system becomes apparent in workflows requiring multiple restriction enzymes. The following diagrams illustrate the streamlined process with the FastDigest system compared to a traditional approach.
Conclusion
The use of a universal buffer system, as exemplified by Thermo Scientific's FastDigest enzymes like this compound (BstXI), offers a significant improvement in efficiency and convenience for restriction digestion workflows. The ability to perform rapid, simultaneous digests with multiple enzymes in a single buffer, without compromising on activity or risking star activity, streamlines the experimental process and reduces hands-on time. For researchers looking to optimize their molecular cloning and DNA analysis pipelines, the adoption of a universal buffer system presents a clear advantage over the traditional, specific-buffer-dependent approach.
References
A Head-to-Head Comparison: NEB Time-Saver Qualified Enzymes vs. Thermo Scientific FastDigest BstXI
In the fast-paced world of molecular biology research, efficiency is paramount. Restriction enzyme digestion, a cornerstone of cloning and genetic analysis, has been significantly streamlined by the advent of "fast" enzyme systems. Two leading competitors in this space are New England Biolabs (NEB) with their Time-Saver™ qualified enzymes and Thermo Fisher Scientific with their FastDigest™ line. This guide provides a detailed, data-driven comparison of these two systems, with a specific focus on the performance of BstXI, to aid researchers in making an informed choice for their specific needs.
At a Glance: Key Performance Characteristics
Both NEB's Time-Saver and Thermo's FastDigest enzymes are engineered for rapid and efficient DNA digestion, typically within 5 to 15 minutes.[1][2] However, they achieve this through different system philosophies, particularly concerning reaction buffers. The following tables summarize the key features and performance metrics based on manufacturer-provided data and available documentation.
| Feature | NEB Time-Saver Qualified BstXI | Thermo Scientific FastDigest BstXI |
| Digestion Time | 5-15 minutes for 1 µg of λ DNA[3] | 5 minutes for 1 µg of λ or plasmid DNA[2] |
| Overnight Digestion | Safe for overnight incubation without DNA degradation[4] | Prolonged incubation may lead to star activity[2] |
| Buffer System | Requires specific NEBuffer™ (r3.1 for BstXI)[3] | Universal FastDigest™ Buffer for all FastDigest™ enzymes[2] |
| Double Digest | Requires buffer compatibility check; many are compatible in rCutSmart™ Buffer | All FastDigest™ enzymes are 100% active in the universal buffer[2] |
| Heat Inactivation | 80°C for 20 minutes[3] | 80°C for 5 minutes[2] |
Quantitative Performance Data
Direct, independent, side-by-side quantitative comparisons are limited in peer-reviewed literature. The data presented here is compiled from manufacturer's technical documents.
Table 1: Digestion Efficiency
| DNA Substrate | NEB Time-Saver BstXI (in NEBuffer r3.1) | Thermo Scientific FastDigest BstXI (in FastDigest Buffer) |
| 1 µg Lambda DNA | Complete digestion in 5-15 minutes[3] | Complete digestion in 5 minutes[2] |
| 1 µg Plasmid DNA | Data not specified, but qualified for 5-15 min digestion of substrate DNA[4] | Complete digestion in 5 minutes[2] |
| 0.2 µg PCR Product | Data not specified | Complete digestion in 5 minutes[2] |
| 1 µg Genomic DNA | Data not specified | Complete digestion in 5 minutes (or 5 µg in 30 min)[2] |
Table 2: Buffer Compatibility for Double Digestion
NEB's BstXI exhibits varying activity in different NEBuffers, necessitating careful selection for double digests.
| NEBuffer | NEB BstXI Activity[3] |
| NEBuffer™ r1.1 | <10% |
| NEBuffer™ r2.1 | 50% |
| NEBuffer™ r3.1 | 100% |
| rCutSmart™ Buffer | 25% |
In contrast, Thermo Scientific's FastDigest system utilizes a single universal buffer in which all FastDigest enzymes are 100% active, simplifying double digestion protocols.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are the recommended protocols for single and double digestions with both enzyme systems.
NEB Time-Saver BstXI Digestion Protocol
1. Single Enzyme Digestion:
-
Reaction Setup:
-
DNA: 1 µg
-
10X NEBuffer™ r3.1: 5 µl
-
BstXI: 1 µl (10 units)
-
Nuclease-free Water: to a final volume of 50 µl
-
-
Incubation: Incubate at 37°C for 5-15 minutes. For overnight digestion, incubation can be extended without concern for DNA degradation.[4]
-
Inactivation: Heat inactivate at 80°C for 20 minutes.[3]
2. Double Enzyme Digestion:
-
Buffer Selection: Check the activity of the second enzyme in NEBuffer™ r3.1. If both enzymes exhibit high activity, a simultaneous digest can be performed. If not, a sequential digest may be necessary. Many NEB enzymes are compatible with rCutSmart™ Buffer.
-
Sequential Digestion (if necessary):
-
Perform the first digestion in its optimal buffer.
-
Purify the DNA (e.g., spin column).
-
Perform the second digestion in its optimal buffer.
-
Thermo Scientific FastDigest BstXI Digestion Protocol
1. Single Enzyme Digestion:
-
Reaction Setup:
-
Nuclease-free Water: 15 µl
-
10X FastDigest™ Buffer: 2 µl
-
DNA: 2 µl (up to 1 µg)
-
FastDigest BstXI: 1 µl
-
Total Volume: 20 µl
-
-
Incubation: Incubate at 37°C for 5 minutes.[2]
-
Inactivation: Optional: Heat inactivate at 80°C for 5 minutes.[2]
2. Double Enzyme Digestion:
-
Reaction Setup:
-
Nuclease-free Water: to final volume
-
10X FastDigest™ Buffer: 2 µl
-
DNA: up to 1 µg
-
FastDigest Enzyme 1: 1 µl
-
FastDigest Enzyme 2: 1 µl
-
Total Volume: 20 µl
-
-
Incubation: Incubate at 37°C for 5-15 minutes.
-
Inactivation: Optional: Heat inactivate according to the enzyme with the lower inactivation temperature.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for single and double digestions with both enzyme systems.
Conclusion
Both NEB Time-Saver qualified enzymes and Thermo Scientific FastDigest enzymes offer significant advantages in terms of speed and convenience over traditional restriction enzymes. The choice between them may ultimately depend on the specific needs of the researcher.
NEB Time-Saver BstXI is an excellent choice for researchers who value the flexibility of performing both rapid and overnight digestions without the risk of DNA degradation. While it requires buffer compatibility checks for double digests, NEB provides extensive data to guide this process.
Thermo Scientific FastDigest BstXI , as part of the broader FastDigest system, excels in its simplicity and efficiency for double and multiple digestions due to its universal buffer system. This can be a significant time-saver in complex cloning workflows. However, users should be mindful of the potential for star activity with prolonged incubation.
For drug development professionals and scientists working in high-throughput environments, the streamlined workflow of the Thermo Scientific FastDigest system might be particularly appealing. For researchers engaged in more varied and intricate cloning experiments, the flexibility and reliability of NEB's Time-Saver enzymes, including the option for safe overnight digests, could be more advantageous. As with any experimental component, the optimal choice may also be influenced by existing lab protocols and enzyme inventories.
References
Verifying Complete DNA Digestion on an Agarose Gel: A Comparative Guide
Ensuring the complete digestion of DNA by restriction enzymes is a critical step in many molecular biology workflows, including cloning, library construction, and Southern blotting. Incomplete digestion can lead to ambiguous results and the failure of downstream applications. This guide provides a comparative overview of methods to verify complete DNA digestion using agarose gel electrophoresis, tailored for researchers, scientists, and drug development professionals.
Comparison of Verification Methods
The most common and reliable methods to confirm complete digestion involve the use of appropriate controls run alongside the experimental sample on an agarose gel. The interpretation of the banding patterns of these controls in comparison to the digested sample DNA allows for a conclusive assessment of the digestion efficiency.
| Verification Method | Description | Advantages | Disadvantages | Expected Outcome for Complete Digestion |
| 1. Uncut Plasmid Control | An aliquot of the same plasmid DNA used in the digestion reaction is run on the gel without the addition of any restriction enzyme.[1] | Simple to perform; directly compares the digested DNA to its starting conformation. | Does not directly test for enzyme activity. | The uncut plasmid lane will show faster-migrating supercoiled DNA and potentially some nicked, relaxed circular DNA.[1] The digested sample lane will show a distinct band at the expected size of the linearized plasmid (for a single cut) or multiple bands corresponding to the expected fragment sizes. The absence of the supercoiled band in the digested lane is a key indicator of complete digestion. |
| 2. Control DNA Digestion | A commercially available, well-characterized DNA with known restriction sites for the enzyme being used (e.g., lambda DNA) is digested in a separate reaction.[2][3][4] | Directly confirms that the restriction enzyme is active and the reaction conditions (buffer, temperature) are optimal.[4] | Requires an additional reaction tube and extra reagents. | The control DNA digest will yield a predictable and known banding pattern upon gel electrophoresis. This confirms the enzyme's viability. |
| 3. Sequential Digestion (for double digests) | When using two or more enzymes with incompatible buffers or reaction temperatures, the digestions are performed one after the other, with a purification step in between if necessary.[5] | Ensures optimal activity for each enzyme, leading to a higher probability of complete digestion. | More time-consuming and involves extra steps which can lead to sample loss. | The final product will show bands corresponding to the fragments generated by both enzymes. A comparison with single digests can help confirm the activity of both enzymes. |
Experimental Protocols
Standard Restriction Digestion Protocol
This protocol outlines a typical restriction digest of a plasmid DNA.
Materials:
-
DNA sample (plasmid)
-
Restriction enzyme(s)
-
10X reaction buffer appropriate for the enzyme(s)
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
To a sterile microcentrifuge tube, add the following components in the specified order:
-
Nuclease-free water to bring the final volume to 20 µL (example volume)
-
2 µL of 10X reaction buffer
-
1 µg of DNA (volume will vary depending on concentration)
-
1 µL of restriction enzyme (typically 5-10 units)[2]
-
Note: The enzyme should always be added last.[2][6] The volume of the enzyme should not exceed 10% of the total reaction volume to avoid inhibition by glycerol.[3][5]
-
-
For an uncut plasmid control, prepare a separate tube with all components except the restriction enzyme. Replace the enzyme volume with nuclease-free water.
-
Gently mix the contents by flicking the tube, and then briefly centrifuge to collect the reaction mixture at the bottom.[3][7] Avoid vortexing the enzyme.[2][6]
-
Incubate the reaction at the optimal temperature for the enzyme (usually 37°C) for 1-2 hours. For some applications, longer incubation times (up to 16 hours) may be possible, but this can increase the risk of star activity with some enzymes.[3]
-
Stop the reaction by adding a gel loading dye containing EDTA or by heat inactivation at 65°C for 15-20 minutes (check manufacturer's recommendations as not all enzymes can be heat-inactivated).[5]
Agarose Gel Electrophoresis Protocol
Materials:
-
Agarose
-
1X TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or a safer alternative)
-
Gel loading dye
-
DNA ladder
-
Digested DNA samples and controls
-
Gel electrophoresis chamber and power supply
-
UV transilluminator or other gel imaging system
Procedure:
-
Prepare an agarose gel of the appropriate percentage (e.g., 1.0%) in 1X TAE or TBE buffer. The percentage will depend on the expected size of the DNA fragments.[8]
-
Add the DNA stain to the molten agarose before pouring the gel or stain the gel after electrophoresis.
-
Load the entire volume of the digested samples (mixed with loading dye), the uncut control, and a DNA ladder into separate wells of the gel.
-
Run the gel at a constant voltage (e.g., 80-120 V) until the dye front has migrated a sufficient distance down the gel.[1][9]
-
Visualize the DNA bands using a gel imaging system.
Visualizations
Experimental Workflow for Verifying Complete Digestion
Caption: Workflow for a restriction digest with an uncut control.
Interpreting Agarose Gel Results
Caption: Decision tree for interpreting digestion results on a gel.
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. neb.com [neb.com]
- 3. neb.com [neb.com]
- 4. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - FR [thermofisher.com]
- 5. Restriction endonuclease digestion of DNA [qiagen.com]
- 6. go.zageno.com [go.zageno.com]
- 7. Restriction Enzyme Digestion | Thermo Fisher Scientific - US [thermofisher.com]
- 8. microbenotes.com [microbenotes.com]
- 9. DNA analysis using analytical gels [qiagen.com]
A Guide to Ligation and Recleavage Assays for Enzyme Validation
For researchers in molecular biology and drug development, ensuring the fidelity of enzymatic reagents is paramount for reproducible and reliable results. The ligation and recleavage assay is a critical quality control step to validate the functionality of restriction enzymes and DNA ligases, ensuring they perform as expected in cloning and other molecular workflows. This guide provides a detailed comparison and protocol for this assay, with a focus on the performance of modern enzyme systems.
Performance Comparison: Expected Outcomes of a Ligation and Recleavage Assay
The success of a ligation and recleavage assay is determined by the clear and distinct banding patterns observed on an agarose gel after each step. The following table summarizes the expected quantitative and qualitative outcomes for a successful assay, as well as common suboptimal results and their potential causes.
| Stage of Assay | Parameter | Successful Outcome (e.g., with FD1024 & T4 DNA Ligase) | Suboptimal Outcome | Potential Cause of Suboptimal Outcome |
| Initial Digestion | Linearized Plasmid | >99% of the supercoiled plasmid is converted to a single linear band. | Incomplete digestion (multiple bands including supercoiled and nicked plasmid). | Inactive or inhibited restriction enzyme; suboptimal reaction conditions. |
| Ligation | Ligated Products | Formation of high molecular weight concatemers; >95% of the linear DNA is ligated. | Predominantly linear DNA remaining; faint or no high molecular weight bands. | Inactive T4 DNA Ligase; degraded ATP in the ligation buffer; presence of ligation inhibitors. |
| Recleavage | Recleaved Monomers | >99% of the ligated concatemers are cleaved back to the original linear monomer size. | Presence of high molecular weight DNA (undigested concatemers) or a smear. | Inactive or inhibited restriction enzyme in the second digestion step; modification of recognition sites during ligation. |
Experimental Protocol: Ligation and Recleavage Assay
This protocol outlines the steps to validate a restriction enzyme (e.g., this compound - FastDigest BstXI) and T4 DNA Ligase.
Materials:
-
Plasmid DNA with a single recognition site for the restriction enzyme (e.g., pUC19)
-
Restriction Enzyme (e.g., this compound - FastDigest BstXI) and corresponding buffer
-
T4 DNA Ligase and corresponding buffer
-
Nuclease-free water
-
Agarose gel and electrophoresis system
-
DNA loading dye
-
DNA ladder
Procedure:
-
Initial Restriction Digestion:
-
Set up a 20 µL digestion reaction:
-
1 µg of plasmid DNA
-
2 µL of 10x FastDigest Buffer
-
1 µL of this compound (FastDigest BstXI)
-
Nuclease-free water to 20 µL
-
-
Incubate at the recommended temperature (e.g., 37°C) for 15 minutes.
-
Run 2 µL of the reaction on an agarose gel to confirm complete linearization of the plasmid. A single band corresponding to the linear plasmid size should be visible.
-
-
Ligation of Digested Plasmid:
-
To the remaining 18 µL of the digestion reaction, add the following:
-
2 µL of 10x T4 DNA Ligase Buffer
-
1 µL of T4 DNA Ligase (1-5 U/µL)
-
-
Incubate at room temperature (22°C) for 10-20 minutes.
-
Run 2 µL of the ligation reaction on an agarose gel. Successful ligation will be indicated by the disappearance of the linear plasmid band and the appearance of higher molecular weight bands (dimers, trimers, etc.).
-
-
Recleavage of Ligated DNA:
-
Take 10 µL of the ligation mixture and set up a second 20 µL digestion reaction:
-
10 µL of ligation reaction
-
2 µL of 10x FastDigest Buffer
-
1 µL of this compound (FastDigest BstXI)
-
7 µL of nuclease-free water
-
-
Incubate at the recommended temperature for 15-30 minutes.
-
Analyze the entire reaction on an agarose gel alongside controls (undigested plasmid, initial linearized plasmid, and ligated plasmid).
-
Analysis of Results:
A successful assay will show a clear progression from supercoiled plasmid to a single linear band, then to high-molecular-weight concatemers, and finally back to the single linear band upon recleavage.
Visualizing the Workflow and Logic
To better understand the experimental process and the underlying quality control logic, the following diagrams are provided.
Caption: Experimental workflow for the ligation and recleavage assay.
Caption: Logical relationships in the quality control assay.
Alternative Enzyme Systems
While FastDigest enzymes like this compound offer speed and convenience with a universal buffer, traditional restriction enzymes from various suppliers remain a viable alternative.[1][2] When using conventional enzymes, it is crucial to ensure buffer compatibility, especially for double digestions, which may require sequential reactions if a single buffer is not suitable for both enzymes.[3][4] The primary trade-off is often between the upfront convenience and speed of an integrated system like FastDigest and the potential for cost savings or specific enzyme availability from other sources. The ligation and recleavage assay remains a universal method to validate any combination of restriction enzyme and ligase, ensuring the integrity of your cloning workflow regardless of the enzyme system chosen.
References
Navigating the Challenges of BstXI Cloning: A Guide to Modern Alternatives
For researchers in molecular biology and drug development, the precision and efficiency of cloning are paramount. While the restriction enzyme BstXI offers a unique recognition site, its generation of 3' overhangs with four unspecified nucleotides (5'-CCANNNNN↓NTGG-3') presents a significant hurdle for predictable and efficient cloning.[1][2] The lack of defined overhangs makes finding compatible restriction enzymes nearly impossible and can lead to low ligation efficiency. This guide provides a comprehensive comparison of modern cloning techniques that serve as powerful alternatives to traditional BstXI-based strategies, offering enhanced efficiency, flexibility, and reliability.
The BstXI Dilemma: Unpredictable Overhangs
BstXI's primary limitation lies in the undefined nature of its four-base 3' overhangs.[3] This unpredictability means that even if both the vector and insert are cut with BstXI, the resulting overhangs are unlikely to be complementary, leading to failed ligation reactions. Furthermore, there are no known isoschizomers for BstXI that would offer a workaround with a similar recognition sequence but defined overhangs. While technically possible to ligate mismatched ends, the efficiency is significantly reduced, and the fidelity of the junction is compromised.[4][5]
Modern Cloning Methods: Bypassing the BstXI Bottleneck
Fortunately, the field of molecular cloning has evolved beyond the constraints of traditional restriction enzyme-based methods. Techniques like Gibson Assembly and Golden Gate Assembly offer sequence-independent or programmable approaches, eliminating the need for compatible overhangs and providing seamless construction of recombinant DNA.
Comparison of Cloning Strategies
The following table summarizes the key features and performance metrics of traditional BstXI cloning compared to its modern alternatives.
| Feature | Traditional BstXI Cloning | Gibson Assembly | Golden Gate Assembly |
| Mechanism | Restriction digestion and ligation | Exonuclease, polymerase, and ligase activity | Type IIS restriction enzyme and ligase activity |
| Overhang Type | 3' with 4 undefined bases | Sequence-homologous single-stranded ends | Programmable 4-base 5' overhangs |
| Seamless Cloning | No (leaves BstXI recognition site) | Yes | Yes (removes Type IIS recognition site) |
| Multi-fragment Assembly | Very inefficient and complex | Highly efficient (up to 15 fragments)[6] | Very high efficiency (up to 30+ fragments)[6] |
| Cloning Efficiency | Low and unpredictable | High (often >90% correct clones)[7] | Very high (often 50-100% correct clones)[7] |
| Fidelity | High (if ligation occurs) | High (uses a high-fidelity polymerase) | High (relies on accurate ligation) |
| Vector Compatibility | Requires BstXI sites | Any linear vector | Requires vectors with Type IIS recognition sites |
| Cost | Moderate (enzyme cost) | Generally more expensive (master mix)[6] | Can be more cost-effective (enzymes purchased separately)[8] |
Experimental Protocols
Standard Protocol for BstXI Digestion and Ligation
This protocol serves as a baseline for comparison with modern alternatives.
1. BstXI Digestion:
-
Reaction Setup (50 µL total volume):
-
Incubation: Incubate at 37°C for 1-4 hours.
-
Enzyme Inactivation: Heat inactivate at 80°C for 20 minutes.[2]
-
Purification: Purify the digested DNA using a gel extraction kit or PCR purification kit.
2. Ligation:
-
Reaction Setup (20 µL total volume):
-
50 ng digested vector
-
~150 ng digested insert (3:1 molar ratio of insert to vector)
-
2 µL 10X T4 DNA Ligase Buffer
-
1 µL T4 DNA Ligase
-
Nuclease-free water to 20 µL
-
-
Incubation: Incubate at 16°C overnight or at room temperature for 1-2 hours.
-
Transformation: Transform the ligation mixture into competent E. coli cells.
Gibson Assembly Protocol (Simplified)
-
Fragment Preparation: Amplify DNA fragments (vector and insert) with PCR using primers that have 20-40 bp overlaps with the adjacent fragment.
-
Assembly Reaction: Mix the purified DNA fragments in equimolar amounts with a Gibson Assembly Master Mix.
-
Incubation: Incubate the reaction at 50°C for 15-60 minutes.
-
Transformation: Transform the assembly product directly into competent E. coli.
Golden Gate Assembly Protocol (Simplified)
-
Fragment Design: Design PCR primers to add Type IIS restriction enzyme recognition sites (e.g., BsaI) and unique 4-base overhang sequences to your DNA fragments.
-
Assembly Reaction: In a single tube, combine the purified DNA fragments, the destination vector (containing flanking Type IIS sites), the Type IIS restriction enzyme, and T4 DNA ligase in the appropriate buffer.
-
Thermocycling: Perform a one-step digestion-ligation reaction in a thermocycler (e.g., repeated cycles of 37°C for digestion and 16°C for ligation).
-
Transformation: Transform the assembly product directly into competent E. coli.
Visualizing the Workflows
The following diagrams illustrate the logical flow of a traditional cloning workflow and the decision-making process for choosing a suitable alternative to BstXI.
References
- 1. Golden Gate Assembly vs. Gibson Assembly: DNA Cloning Methods Compared [synapse.patsnap.com]
- 2. neb.com [neb.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mismatch discrimination and sequence bias during end-joining by DNA ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. researchgate.net [researchgate.net]
- 8. Golden Gate Assembly vs Gibson Assembly: When to Use Each [synapse.patsnap.com]
Unveiling Efficiency: A Cost-Benefit Analysis of FastDigest vs. Conventional Restriction Enzymes
In the fast-paced world of molecular biology, optimizing workflows for speed, simplicity, and cost-effectiveness is paramount. Restriction enzyme digestion, a cornerstone technique for DNA manipulation, has seen significant innovation with the advent of "fast" enzyme systems. This guide provides a comprehensive cost-benefit analysis of Thermo Scientific™ FastDigest™ enzymes compared to conventional restriction enzymes, offering researchers, scientists, and drug development professionals the data needed to make informed decisions for their specific needs.
At a Glance: Key Differences
| Feature | FastDigest Enzymes | Conventional Restriction Enzymes |
| Digestion Time | 5-15 minutes[1][2] | 1 hour to overnight |
| Buffer System | Single universal buffer for all enzymes[3][1][4] | Multiple buffers with varying compatibility[4] |
| Double Digestion | Simple, one-tube reaction[5] | Often requires sequential digestion and buffer changes[4][6] |
| Downstream Compatibility | High, with many modifying enzymes 100% active in the same buffer[3] | May require DNA purification between steps |
| Star Activity | Minimized due to short incubation times[1][4] | A known issue, especially with prolonged incubation or suboptimal conditions[4][7][8][9] |
| Direct Gel Loading | Yes, with FastDigest Green Buffer[3] | Requires addition of a separate loading dye |
Cost Analysis: A Head-to-Head Comparison
While the upfront cost of FastDigest enzymes may appear higher in some instances, a comprehensive analysis reveals a more nuanced picture when considering the savings in time and supplementary reagents. Below is a sample cost comparison for three commonly used restriction enzymes. Prices are illustrative and may vary by supplier and location.
| Enzyme | Format | Cost per Unit/Reaction (USD) | Notes |
| FastDigest EcoRI | 800 reactions | ~$0.11 per reaction | Price based on an 800-reaction vial. |
| Conventional EcoRI | 10,000 units | ~$0.007 per unit | Typically, 1 unit digests 1 µg of DNA in 1 hour. A standard reaction may use 10-20 units. |
| FastDigest BamHI | 800 reactions | ~$0.11 per reaction | Price based on an 800-reaction vial. |
| Conventional BamHI | 10,000 units | ~$0.007 per unit | Unit definition is similar to conventional EcoRI. |
| FastDigest HindIII | 800 reactions | ~$0.11 per reaction | Price based on an 800-reaction vial. |
| Conventional HindIII | 10,000 units | ~$0.007 per unit | Unit definition is similar to conventional EcoRI. |
Note on "Units" vs. "Reactions": It is important to understand the difference in how these enzymes are quantified. A "unit" of a conventional enzyme is typically defined as the amount required to digest 1 µg of a specific DNA substrate in 1 hour.[9] A FastDigest "reaction" is defined as 1 µL of enzyme used to cut 1 µg of substrate DNA in 5-15 minutes.[3] For routine plasmid digestion, researchers often use an excess of conventional enzymes (e.g., 10-20 units) to ensure complete digestion, which can increase the cost per reaction.
Performance Comparison: Speed, Simplicity, and Efficiency
The primary advantages of FastDigest enzymes lie in their enhanced performance, which translates to significant time savings and a more streamlined workflow.
| Performance Metric | FastDigest Enzymes | Conventional Restriction Enzymes |
| Single Digest Time | 5-15 minutes for complete digestion of plasmid, genomic, and PCR product DNA.[1][2] | 1 hour to overnight is the standard incubation time. |
| Double Digest Workflow | Simultaneous digestion in a single tube with a universal buffer for all enzymes.[5] | Often requires sequential digestion if the enzymes are not compatible in a single buffer, involving intermediate purification steps.[4][6] |
| Buffer Compatibility | 100% activity for all 176 FastDigest enzymes in the universal FastDigest buffer.[10] | Requires a system of multiple buffers (e.g., NEB's 4-buffer system) with varying enzyme efficiencies.[6] |
| Digestion Efficiency | High efficiency, with complete digestion observed in as little as 5 minutes.[3] | Efficiency can vary depending on the enzyme, buffer, and DNA substrate. Incomplete digestion can be an issue. |
| Star Activity | Significantly reduced due to short incubation times and optimized buffer composition.[1][4] | A known risk, especially with long incubation times, high glycerol concentrations, or non-optimal buffer conditions.[4][7][8][9] |
A direct comparison of digestion efficiency shows that FastDigest enzymes can achieve complete digestion much faster than their conventional counterparts. In a comparison with New England Biolabs (NEB) enzymes, FastDigest enzymes showed more efficient plasmid DNA digestion in approximately 15 minutes.[3]
Experimental Protocols
Time-Course Digestion for Efficiency Comparison
This protocol allows for a direct comparison of the time required for complete digestion between a FastDigest and a conventional restriction enzyme.
Materials:
-
Plasmid DNA (e.g., pUC19) at a concentration of 1 µg/µL
-
FastDigest Enzyme (e.g., FastDigest EcoRI) and 10X FastDigest Buffer
-
Conventional Enzyme (e.g., EcoRI from a different supplier) and its recommended 10X reaction buffer
-
Nuclease-free water
-
Agarose gel (1%) with a DNA stain
-
DNA ladder
-
Incubator or water bath at 37°C
-
Gel electrophoresis system
Methodology:
-
Reaction Setup: Prepare two sets of reaction mixtures, one for the FastDigest enzyme and one for the conventional enzyme. For each set, prepare enough master mix for several time points (e.g., 5, 15, 30, and 60 minutes).
-
FastDigest Reaction (20 µL):
-
1 µg Plasmid DNA (1 µL)
-
2 µL 10X FastDigest Buffer
-
1 µL FastDigest Enzyme
-
16 µL Nuclease-free water
-
-
Conventional Reaction (50 µL):
-
1 µg Plasmid DNA (1 µL)
-
5 µL 10X Reaction Buffer
-
1 µL Conventional Enzyme (typically 10-20 units)
-
43 µL Nuclease-free water
-
-
-
Incubation: Incubate both sets of reactions at 37°C.
-
Time Points: At each designated time point (5, 15, 30, and 60 minutes), remove an aliquot from each reaction and stop the reaction by adding a loading dye with a stop solution (e.g., EDTA).
-
Gel Electrophoresis: Load the samples from each time point, along with an undigested plasmid control and a DNA ladder, onto a 1% agarose gel.
-
Analysis: Visualize the DNA bands under UV or blue light. Complete digestion is indicated by the disappearance of the supercoiled and nicked plasmid bands and the appearance of the linearized plasmid band at the correct size.
Double Digest Efficiency: Simultaneous vs. Sequential
This protocol compares the efficiency and workflow of a double digest using the FastDigest system versus the conventional sequential digestion method.
Materials:
-
Plasmid DNA with recognition sites for two different restriction enzymes
-
FastDigest Enzymes (e.g., FastDigest EcoRI and FastDigest HindIII) and 10X FastDigest Buffer
-
Conventional Enzymes (e.g., EcoRI and HindIII) and their respective recommended buffers
-
DNA purification kit (for the sequential digest)
-
Other materials as listed in the time-course protocol
Methodology:
Part A: FastDigest Simultaneous Double Digest
-
Reaction Setup (20 µL):
-
1 µg Plasmid DNA (1 µL)
-
2 µL 10X FastDigest Buffer
-
1 µL FastDigest EcoRI
-
1 µL FastDigest HindIII
-
15 µL Nuclease-free water
-
-
Incubation: Incubate at 37°C for 15 minutes.
-
Analysis: Stop the reaction and analyze by agarose gel electrophoresis.
Part B: Conventional Sequential Double Digest
-
First Digestion: Set up the digestion for the first enzyme in its optimal buffer and incubate for 1 hour at 37°C.
-
Purification: Purify the digested DNA using a DNA purification kit to remove the first enzyme and its buffer.
-
Second Digestion: Set up the second digestion with the purified DNA, the second enzyme, and its optimal buffer. Incubate for 1 hour at 37°C.
-
Analysis: Stop the reaction and analyze by agarose gel electrophoresis.
Comparison: Compare the results from both methods, noting the differences in workflow complexity, time, and the final digested product on the gel.
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the experimental workflow and the logical considerations in choosing between FastDigest and conventional enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. nsk.dia-m.ru [nsk.dia-m.ru]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. neb.com [neb.com]
- 7. Star activity - Wikipedia [en.wikipedia.org]
- 8. neb.com [neb.com]
- 9. Restriction Enzyme Digestion | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Landscape of Seamless Cloning: A Guide to Restriction Enzyme-Free Strategies
In the realm of molecular biology, the ability to precisely assemble DNA fragments is paramount for advancements in genetic engineering, synthetic biology, and the development of novel therapeutics. While traditional cloning methods relying on restriction enzymes have been a mainstay, they are often hampered by limitations such as the availability of suitable restriction sites, the introduction of unwanted scar sequences, and a lack of flexibility. This has spurred the development of a powerful arsenal of restriction enzyme-free cloning techniques that offer seamless, efficient, and versatile solutions for DNA assembly.
This guide provides a comprehensive comparison of prominent restriction-free cloning strategies, offering researchers, scientists, and drug development professionals an in-depth understanding of their underlying mechanisms, performance characteristics, and experimental protocols. By presenting quantitative data in a clear, comparative format and illustrating workflows with detailed diagrams, this guide aims to empower researchers to select the most appropriate cloning strategy for their specific needs, thereby accelerating discovery and innovation.
Comparative Performance of Restriction-Free Cloning Methods
The choice of a cloning method often depends on a balance of factors including efficiency, fidelity, speed, cost, and the complexity of the desired construct. The following table summarizes the key performance metrics of several popular restriction-free cloning techniques, providing a quantitative basis for comparison.
| Feature | Gibson Assembly | SLIC (Sequence and Ligation-Independent Cloning) | SLiCE (Seamless Ligation Cloning Extract) | CPEC (Circular Polymerase Extension Cloning) | In-Fusion Cloning | TOPO Cloning |
| Cloning Efficiency | >90% for up to 5 fragments[1] | High, but can be variable; can provide a high number of transformants[2][3] | ~1/3 the efficiency of Gibson Assembly[4] | High, can be ~100% for single inserts[5] | >95%[6] | Up to 95% recombinants[7][8] |
| Fidelity | High, but polymerase can introduce errors[5] | High, relies on proofreading polymerase | Good, comparable to Gibson Assembly[4] | High, as it's not an amplification process, but polymerase can still introduce errors[9] | High, protects against nucleotide mismatches | High, relies on Topoisomerase I |
| Time to Result | ~1 hour for assembly reaction[1][10] | ~30 minutes for T4 DNA polymerase treatment, followed by annealing[11] | ~15 minutes for reaction[4] | 10 minutes to 3 hours depending on complexity[5] | 15-minute reaction | 5-minute reaction[7] |
| Insert Size | Up to 100 kb[10] | Wide range, but very large inserts can be challenging | Not explicitly defined, dependent on extract quality | Effective for a range of sizes, but efficiency can decrease with very large constructs[5] | Up to 15 kb | Up to 10 kb with specific kits[12] |
| Number of Fragments | Up to 15 fragments[10] | Multiple fragments possible[11] | Multi-fragment assembly is possible | Multiple fragments can be assembled | Up to 4 fragments simultaneously[13] | Typically single fragment |
| Cost | More expensive due to the enzyme cocktail | Cost-effective, requires T4 DNA polymerase | Very cost-effective, uses E. coli cell extracts | Cost-effective, requires only a high-fidelity polymerase[9] | Commercially available kits can be expensive | Commercially available kits |
| Seamless | Yes | Yes[14] | Yes[15] | Yes[9] | Yes[6] | Yes (with specific vectors) |
In-Depth Look at Restriction-Free Cloning Strategies
Gibson Assembly
Gibson Assembly has become a widely adopted method for the seamless assembly of multiple DNA fragments in a single, isothermal reaction.[1][5] This technique utilizes a cocktail of three enzymes: a T5 exonuclease, a Phusion DNA polymerase, and a Taq DNA ligase.
Caption: Gibson Assembly Workflow.
-
DNA Fragment Preparation: Amplify DNA fragments of interest using PCR with primers that have a 5' tail homologous to the adjacent fragment to be assembled. A 20-40 bp overlap is typically recommended. The vector can be linearized by PCR or restriction digest.
-
Assembly Reaction Setup: On ice, combine equimolar amounts of the DNA fragments and the linearized vector in a single tube. Add the Gibson Assembly Master Mix. The total amount of DNA fragments should be between 0.02 and 0.5 pmols.[16]
-
Incubation: Incubate the reaction at 50°C for 15 to 60 minutes. For assemblies of 2-3 fragments, 15 minutes is often sufficient, while more complex assemblies may benefit from a 60-minute incubation.[16]
-
Transformation: Transform competent E. coli cells with 2 µL of the assembly reaction.
-
Screening and Verification: Plate the transformed cells on selective media. Screen colonies by colony PCR and verify the sequence of the final construct by Sanger sequencing.
Sequence and Ligation-Independent Cloning (SLIC)
SLIC is a versatile and cost-effective method that relies on the exonuclease activity of T4 DNA polymerase to generate single-stranded overhangs.[14] These overhangs allow for the annealing of the insert and vector, which is then repaired by the host organism's machinery after transformation.
Caption: SLIC Experimental Workflow.
-
DNA Fragment Preparation: Amplify the insert DNA using PCR with primers containing 20-30 bp extensions homologous to the insertion site of the linearized vector.[11] Linearize the vector using either restriction enzymes or PCR.
-
T4 DNA Polymerase Treatment: In separate reactions, treat the purified PCR product and linearized vector with T4 DNA polymerase in the absence of dNTPs for 30 minutes at room temperature.[17] This allows the 3'→5' exonuclease activity to create single-stranded overhangs.
-
Inactivation and Annealing: Stop the exonuclease reaction by adding a single dNTP (e.g., dCTP). Mix the treated insert and vector in an appropriate molar ratio (e.g., 3:1 insert to vector).
-
Transformation: Transform competent E. coli cells with the annealed DNA mixture. The nicks in the assembled plasmid will be repaired by the cellular machinery.[18]
-
Screening and Verification: Screen colonies by PCR and confirm the final construct by sequencing.
Seamless Ligation Cloning Extract (SLiCE)
SLiCE is a highly cost-effective method that utilizes the endogenous homologous recombination machinery present in E. coli cell extracts to seamlessly assemble DNA fragments.[15] This method avoids the need for purified enzymes, making it an attractive option for many laboratories.
References
- 1. Gibson assembly vs. In-Fusion cloning - Sharebiology [sharebiology.com]
- 2. researchgate.net [researchgate.net]
- 3. A practical comparison of ligation-independent cloning techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gibson vs SLiCE (single part recommendations) [groups.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. TOPO-TA Cloning | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. biocat.com [biocat.com]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. thermofisher.com [thermofisher.com]
- 13. Seamless Ligation Cloning Extract (SLiCE) Method Using Cell Lysates from Laboratory Escherichia coli Strains and its Application to SLiP Site-Directed Mutagenesis | Springer Nature Experiments [experiments.springernature.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. A simple and efficient seamless DNA cloning method using SLiCE from Escherichia coli laboratory strains and its application to SLiP site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. static.igem.org [static.igem.org]
- 17. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 18. Sequence and Ligase Independent Cloning (SLIC) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Proper Disposal of FD1024: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of the substance identified as FD1024. Due to the varied use of the identifier "this compound" for different commercial products, it is imperative to first correctly identify the chemical nature of the substance .
Initial research indicates that "this compound" is not a universally recognized chemical name. The identifier has been associated with various products, including industrial equipment and, within the chemical domain, potentially as a component in products like "Permabond A1024" or "Irganox MD 1024". The proper disposal procedure is entirely dependent on the chemical composition and associated hazards of the specific "this compound" product being used.
Therefore, the first and most critical step is to consult the Safety Data Sheet (SDS) provided by the manufacturer of your specific this compound product. The SDS will provide detailed information on the chemical's composition, hazards, and specific disposal instructions.
General Chemical Disposal Workflow
For researchers, scientists, and drug development professionals, a systematic approach to chemical waste disposal is essential. The following workflow provides a general framework for managing chemical waste in a laboratory setting.
Caption: General workflow for the safe disposal of laboratory chemical waste.
Personal Protective Equipment (PPE)
Regardless of the specific chemical nature of this compound, appropriate personal protective equipment should always be worn when handling chemical waste.
| PPE Item | Specification |
| Gloves | Nitrile or Viton™ gloves are recommended. Cotton or other absorbent gloves should not be worn. Gloves should conform to EN 374 standard. |
| Eye Protection | Safety glasses, goggles, or a face shield should be worn to protect against splashing. Eye protection should conform to EN 166 standard. |
| Protective Clothing | An appropriate lab coat or other protective clothing must be worn to prevent skin contact. |
| Respiratory Protection | Generally not required under normal handling conditions, but may be necessary if vapors or dust are generated.[1] |
Step-by-Step Disposal Procedures
The following are generalized, step-by-step procedures for the disposal of chemical waste. These steps must be adapted to the specific hazards and instructions provided in the SDS for your this compound product.
-
Consult the Safety Data Sheet (SDS): Before beginning any disposal procedure, carefully read the SDS for your specific this compound product. Pay close attention to Section 7 (Handling and Storage) and Section 13 (Disposal Considerations).
-
Wear Appropriate PPE: Ensure you are wearing the correct gloves, eye protection, and protective clothing as specified in the SDS and summarized in the table above.
-
Prepare the Waste Container:
-
Select a waste container that is compatible with the chemical properties of this compound.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Label the container clearly with "Hazardous Waste" and the specific name of the chemical (e.g., "Waste this compound"). The label should also include the date and any relevant hazard warnings (e.g., "Flammable," "Toxic").
-
-
Transfer the Waste:
-
If dealing with a liquid, carefully pour the waste into the designated container, avoiding splashes.
-
For solid waste, scrape up the material and place it in the container.
-
Do not overfill the container; it is recommended to fill liquid waste containers to no more than 75% capacity to allow for vapor expansion.
-
-
Decontaminate Empty Containers:
-
Thoroughly empty all contents from the original this compound container.
-
Rinse the empty container with a suitable solvent (as recommended by the SDS or your institution's safety protocols). The rinsate should be collected and disposed of as hazardous waste.
-
Once decontaminated, deface or remove the original label from the container before recycling or disposal according to your facility's procedures.
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste storage area.
-
Ensure that incompatible waste types are segregated to prevent dangerous chemical reactions.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by the SDS and local regulations.
-
Specific Considerations for Potential this compound Compositions
While the exact composition of your this compound is unknown, if it corresponds to one of the chemical products found during the initial research, the following specific hazards should be considered:
-
If this compound is an acrylate-based product (like Permabond A1024): These materials can be skin and eye irritants.[2] Waste should be handled in a well-ventilated area. They are often very toxic to aquatic organisms and should not be released into the environment.[2]
-
If this compound is a hindered amine light stabilizer (like Irganox MD 1024): These are often in powder form and can pose a combustible dust hazard.[1] Care should be taken to avoid creating dust clouds during handling and disposal.[1]
Disclaimer: This information is intended as a general guide. The specific disposal procedures for your this compound product must be determined by consulting the manufacturer's Safety Data Sheet and complying with all applicable federal, state, and local regulations. Always prioritize safety and consult with your institution's safety officer if you have any questions.
References
Essential Safety and Handling Protocols for FD1024
Disclaimer: The identifier "FD1024" is not unique to a single chemical substance. Safety Data Sheets (SDS) for different products, including an adhesive (Permabond A1024) and a stabilizer (Irganox® MD 1024), share this designation. This guide provides a general framework for safe handling, personal protective equipment (PPE), and disposal based on common laboratory practices and data from various chemical safety sheets. Researchers must identify the specific "this compound" product they are using and consult its unique Safety Data Sheet (SDS) for detailed and accurate safety information.
Immediate Safety Concerns
Potential hazards associated with chemicals labeled this compound can range from skin and eye irritation to respiratory tract irritation.[1] Some forms may be combustible dusts, posing an explosion hazard under certain conditions.[2] Long-term exposure effects for many chemicals are not fully evaluated, underscoring the importance of adhering to good industrial hygiene practices.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and depends on the specific chemical's physical state (solid, liquid, powder) and the nature of the procedure being performed. The following table summarizes general PPE recommendations; however, always refer to the specific SDS for your compound.
| Protection Type | General Recommendations | Specific Examples from SDS |
| Eye Protection | Safety glasses with side-shields, goggles, or a face shield to protect against splashes.[1][2] | Personal eye protection should conform to EN 166.[1] |
| Hand Protection | Chemical-resistant gloves suitable for the specific substance. | Nitrile rubber or Viton™ gloves are recommended for some substances.[1] Cotton or other absorbent gloves should not be worn.[1] Gloves should conform to EN 374.[1] |
| Body Protection | Appropriate protective clothing to prevent skin contact. | This may include lab coats, aprons, or full-body suits depending on the hazard level. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation.[1] | If dusts or aerosols are generated, a NIOSH-certified (or equivalent) organic vapor/particulate respirator may be necessary.[2] |
Operational and Disposal Plans
Handling and Storage:
-
Store in a cool, dry place.[1]
-
Avoid the absence of air and metal contamination for certain substances.[1]
-
For combustible dusts, avoid dust formation and eliminate ignition sources.[2]
-
Use non-sparking tools and explosion-proof equipment where necessary.[3]
-
Ground/bond container and receiving equipment when transferring materials that can generate static electricity.[3]
Spill and Leak Procedures:
-
Assess the Spill: Determine the extent and nature of the spill. If there are irritating fumes, consider evacuating the area.[4]
-
Contain the Spill: Block any potential routes to water systems.[4]
-
Absorb the Material: Adsorb liquid spills onto sand, earth, or another suitable adsorbent material.[1] For solids, prevent dispersal of dust.[2]
-
Collect the Waste: Scrape up the absorbed material and place it in a suitably labeled container for disposal.[1]
-
Clean the Area: Decontaminate the spill area according to established laboratory procedures.
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[3]
-
For some chemicals, disposal may involve mixing the material with a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Always observe all federal, state, and local environmental regulations.[5]
Experimental Protocols
General Chemical Handling Workflow:
The following diagram illustrates a standard workflow for handling laboratory chemicals, emphasizing safety at each step.
Caption: General workflow for safe chemical handling in a laboratory setting.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
